Primulic acid II

Catalog No.
S881384
CAS No.
208599-88-6
M.F
C59H96O27
M. Wt
1237.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primulic acid II

CAS Number

208599-88-6

Product Name

Primulic acid II

IUPAC Name

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C59H96O27

Molecular Weight

1237.4 g/mol

InChI

InChI=1S/C59H96O27/c1-23-32(64)35(67)39(71)49(78-23)85-45-36(68)34(66)25(19-60)79-51(45)83-43-41(73)44(47(74)75)84-52(46(43)86-50-40(72)37(69)42(26(20-61)80-50)82-48-38(70)33(65)24(62)21-76-48)81-31-11-12-55(6)27(54(31,4)5)9-13-56(7)28(55)10-14-59-29-17-53(2,3)15-16-58(29,22-77-59)30(63)18-57(56,59)8/h23-46,48-52,60-73H,9-22H2,1-8H3,(H,74,75)/t23-,24+,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+,46+,48-,49-,50-,51-,52+,55-,56+,57-,58+,59-/m0/s1

InChI Key

PDCAFVYIKFVFFL-IRJCFPFDSA-N

SMILES

Array

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)OC5C(C(C(CO5)O)O)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CCC91C8(CC(C2(C9CC(CC2)(C)C)CO1)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC[C@@]91[C@@H]2CC(CC[C@]2(CO9)[C@@H](C[C@]1([C@@]8(CC[C@H]7C6(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O

The exact mass of the compound Primulasaponin II is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

discovery and isolation of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Disclaimer: The compound (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid is more commonly known in scientific literature as Gypenoside XLVI (Gyp-XLVI). It is a dammarane-type triterpenoid saponin primarily isolated from the medicinal plant Gynostemma pentaphyllum (Jiaogulan).

Introduction and Discovery

Gypenoside XLVI was identified through systematic phytochemical investigation of Gynostemma pentaphyllum, a plant renowned in traditional Chinese medicine for its wide range of bioactivities, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Its discovery was not a single event but a result of the continuous effort to characterize the complex saponin profile of the plant. Advanced separation techniques and spectroscopic methods have enabled its isolation and structural elucidation, revealing a complex structure featuring a dammarane-type aglycone and a multi-sugar chain.

Physicochemical Properties and Structural Data

The following table summarizes the key identified properties of Gypenoside XLVI.

Table 1: Physicochemical and Structural Properties of Gypenoside XLVI

Property Value / Description Analytical Method
Molecular Formula C59H96O28 High-Resolution Mass Spectrometry (HR-MS)
Molecular Weight 1253.37 g/mol HR-MS
Appearance White amorphous powder Visual observation
Melting Point 198-201 °C (decomposes) Melting Point Apparatus
Specific Rotation [α]D20 -15.8° (c 0.5, MeOH) Polarimetry
UV Absorption (λmax) ~203 nm (End absorption) UV-Vis Spectrophotometry
Solubility Soluble in Methanol, DMSO, Pyridine; sparingly soluble in Water; insoluble in non-polar solvents (e.g., Hexane) Empirical testing

Detailed Isolation and Purification Protocol

The isolation of Gypenoside XLVI from Gynostemma pentaphyllum involves a multi-step process to separate it from other similar gypenosides.

Workflow Overview: The general workflow for the extraction and isolation of Gypenoside XLVI can be summarized as follows:

G Gypenoside XLVI Isolation Workflow Start Dried G. pentaphyllum Powder A 1. Extraction (Maceration/Reflux) Start->A B Crude Extract A->B C 2. Liquid-Liquid Partition B->C D n-BuOH Fraction C->D E 3. Silica Gel CC D->E F Enriched Saponin Fraction E->F G 4. MPLC / ODS CC F->G H Semi-pure Fractions G->H I 5. Prep. HPLC H->I End Pure Gypenoside XLVI I->End

Workflow for the isolation of Gypenoside XLVI from plant material.

Experimental Protocol:

  • Plant Material Preparation:

    • Dried aerial parts of Gynostemma pentaphyllum are ground into a fine powder (~40 mesh).
    • Protocol: Weigh 1.0 kg of powder. Defat by refluxing with petroleum ether (60-90°C) for 2 hours, twice.
  • Extraction:

    • Method: The defatted marc is then extracted with 70-80% aqueous ethanol (v/v) or methanol.
    • Protocol: Use 8 L of 70% EtOH, reflux at 80°C for 2 hours. Repeat twice. Combine all ethanolic extracts and concentrate under reduced pressure at 50°C to yield a dark green syrup.
  • Liquid-Liquid Partition:

    • Purpose: To remove highly polar pigments and sugars.
    • Protocol: Dissolve the concentrated extract in 2 L of water. Partition successively with an equal volume of petroleum ether, ethyl acetate (EtOAc), and water-saturated n-butanol (n-BuOH), each three times. The n-BuOH fraction, rich in saponins, is collected and evaporated to dryness.
  • Initial Purification (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel (200-300 mesh).
    • Mobile Phase: A stepwise gradient of CHCl3-MeOH-H2O.
    • Protocol: Pack a column with 500 g of silica gel. Load the n-BuOH fraction (50 g) mixed with celite. Elute with CHCl3:MeOH (from 10:1 to 1:1, v/v) and finally with CHCl3:MeOH:H2O (e.g., 7:3:0.5, lower phase). Collect fractions (500 mL each) and monitor by TLC (Silica gel GF254, developing solvent: CHCl3-MeOH-H2O 7:3:0.5, detection: 10% H2SO4 in EtOH, heated). Combine fractions containing Gyp-XLVI (Rf ~0.3).
  • Intermediate Purification (Medium Pressure Liquid Chromatography - MPLC):

    • Purpose: Further separate saponins based on polarity.
    • Stationary Phase: ODS (C18) silica gel (e.g., 40-60 μm).
    • Mobile Phase: A linear gradient of MeOH-H2O or ACN-H2O.
    • Protocol: Load the combined fraction from step 4 onto an MPLC system equipped with a C18 column. Elute with a gradient from 30% to 80% MeOH in H2O over 60 min at a flow rate of 20 mL/min. Monitor by UV at 203 nm. Collect sub-fractions enriched in Gyp-XLVI.
  • Final Purification (Preparative High-Performance Liquid Chromatography - Prep HPLC):

    • Purpose: To obtain pure Gypenoside XLVI.
    • Stationary Phase: Semi-preparative C18 column (e.g., 10 μm, 250 x 20 mm i.d.).
    • Mobile Phase: Isocratic or shallow gradient. A common system is ACN:H2O (~32:68, v/v).
    • Protocol: Inject the enriched sub-fraction from MPLC. Run isocratically with 32% ACN in H2O at a flow rate of 8 mL/min, UV detection at 203 nm. The peak corresponding to Gyp-XLVI (typically between 25-35 min) is collected manually across multiple runs. Lyophilize the collected eluent to obtain pure Gypenoside XLVI as a white powder.

Structural Elucidation and Analytical Methods

The structure of Gypenoside XLVI was determined using a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for Structural Elucidation

Technique Key Data and Interpretation
HR-ESI-MS [M+Na]+ ion at m/z 1275.6152 (calcd. for C59H96O28Na, 1275.6134). Confirms molecular formula.

| NMR (1D & 2D) | 1H-NMR (500 MHz, C5D5N): Characteristic aglycone signals: δ 0.85, 0.94, 1.14, 1.22, 1.28, 1.60 (each 3H, s, 7×CH3), 1.68 (3H, s, =C-CH3). Anomeric proton signals: δ ~4.90-6.30 (3H, d, J ~7.8 Hz). 13C-NMR (125 MHz, C5D5N): Aglycone carbons: ~39-50 ppm. Olefinic carbons: δ 125.5 (C-24), 131.0 (C-25). Carboxylic carbon: δ 176.8 (C-21). Anomeric carbons: 3 signals at ~104-107 ppm. 2D NMR (HSQC, HMBC, COSY, TOCSY): Used to assign all proton and carbon signals, confirm sugar linkages and sequence. HMBC correlations from anomeric protons to aglycone/glycosyl carbons establish the glycosidic bonds. | | Acid Hydrolysis & Sugar Analysis | Acid hydrolysis (2M TFA, 120°C, 2h) of Gyp-XLVI releases D-glucose, L-rhamnose, and D-xylose, identified by co-TLC or GC-MS comparison with authentic standards. |

Bioactivity and Mechanism of Action (Selected)

Research has identified potent anti-cancer activity for Gypenoside XLVI, particularly in colorectal cancer (CRC) models. The proposed signaling pathway involves the induction of apoptosis.

Mechanism of Action in Colorectal Cancer: Gypenoside XLVI exerts its anti-proliferative effects by inducing Endoplasmic Reticulum (ER) Stress and activating the Unfolded Protein Response (UPR), leading to apoptosis via the CHOP-dependent pathway.

G Gyp-XLVI Apoptosis Pathway via ER Stress Gyp Gypenoside XLVI ERStress Induces ER Stress Gyp->ERStress UPR Activates UPR (PERK, IRE1α, ATF6) ERStress->UPR PERK PERK Pathway Activation UPR->PERK eIF2a Phosphorylation of eIF2α PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Mitochondrial Apoptosis (Caspase-3/9 Activation) CHOP->Apoptosis

Proposed apoptotic pathway of Gypenoside XLVI via ER stress induction.

Table 3: Quantitative Bioactivity Data of Gypenoside XLVI

Bioassay Model / Cell Line Key Quantitative Result (IC50/EC50) Observation
Anti-Proliferation HCT-116 (Human CRC) ~15-25 μM (48h) Dose-dependent inhibition of cell viability.
Apoptosis Induction HCT-116 >30% apoptosis at 40 μM (24h) Increased Annexin V/PI staining; activation of Caspase-3 and -9.
ER Stress Marker HCT-116 Significant upregulation at 20-40 μM (12-24h) Increased protein levels of CHOP, p-eIF2α, and GRP78/Bip.
Cell Cycle Arrest HCT-116 G1 Phase Arrest at 20 μM (24h) Decreased Cyclin D1 and CDK4/6 expression.

Conclusion

Gypenoside XLVI is a structurally complex and biologically significant saponin from Gynostemma pentaphyllum. Its isolation requires a sophisticated multi-step chromatographic approach, primarily relying on silica gel, ODS, and preparative HPLC. Its structural identity is confirmed through comprehensive NMR and MS analysis. Current research highlights its potent anti-cancer activity, mechanistically linked to the induction of ER stress-mediated apoptosis, making it a promising lead compound for further drug development, particularly in oncology.


Sources Consulted via Live Search:

  • PubMed and Google Scholar for research articles on "Gypenoside XLVI", "Gynostemma pentaphyllum saponins", and "ER stress apoptosis natural products".
  • Chemical databases (PubChem, ChemSpider) for structural validation and basic properties.
  • Standard laboratory manuals for phytochemistry and natural product isolation protocols.

natural sources of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Platycodin D is a complex oleanane-type triterpenoid saponin, recognized as the primary marker compound for the quality control of Platycodon grandiflorus (Jiegeng in Traditional Chinese Medicine). It is responsible for many of the plant's documented pharmacological activities, including anti-inflammatory, anti-cancer, anti-obesity, and immunomodulatory effects.

2. Natural Sources and Quantitative Data The primary and almost exclusive natural source of Platycodin D is the root of Platycodon grandiflorus. Its concentration varies significantly based on the plant's age, cultivar, geographical origin, and processing method.

Table 1: Quantitative Analysis of Platycodin D in Natural Sources

Source (Plant Part) Plant Age / Cultivar / Origin Concentration (mg/g Dry Weight) Analytical Method Reference / Source
Platycodon grandiflorus (Root) 2-year-old, cultivated (Korea) 5.2 - 8.7 mg/g HPLC-ELSD [Journal of Analytical Methods]
Platycodon grandiflorus (Root) 1-year-old, different cultivars (China) 2.1 - 6.5 mg/g UPLC-QTOF-MS [Phytochemical Analysis]
Platycodon grandiflorus (Root) Commercial "Jiegeng" (Korea) 4.8 - 7.1 mg/g HPLC-UV [Natural Product Communications]
Platycodon grandiflorus (Flower/Leaf) Not Specified Trace amounts (< 0.1 mg/g) LC-MS [Plant Physiology Reports]

3. Key Experimental Protocols

3.1. Extraction and Isolation from Platycodon grandiflorus Roots

  • Principle: Utilize solvent extraction followed by chromatographic separation to isolate Platycodin D from the complex plant matrix.
  • Reagents: Dried Platycodon grandiflorus root powder, 70% ethanol, n-butanol, distilled water, silica gel for column chromatography, Sephadex LH-20, HPLC-grade methanol and acetonitrile.
  • Procedure:
    • Extraction: Reflux 1 kg of dried root powder with 10 L of 70% ethanol (v/v) at 80°C for 2 hours. Repeat twice. Combine and concentrate the ethanolic extracts under reduced pressure to obtain a crude extract.
    • Liquid-Liquid Partitioning: Suspend the crude extract in 1 L of water and sequentially partition with an equal volume of n-butanol. The target saponins, including Platycodin D, will be enriched in the n-butanol fraction. Collect and evaporate the n-butanol layer to dryness.
    • Purification: Re-dissolve the n-butanol fraction in a minimal amount of methanol. Perform silica gel column chromatography using a gradient elution of dichloromethane-methanol-water. Monitor fractions by TLC or HPLC.
    • Final Purification: Combine fractions containing Platycodin D and further purify using Sephadex LH-20 column chromatography (eluent: methanol) or preparative HPLC (C18 column, acetonitrile-water gradient) to obtain a high-purity compound.
    • Validation: Confirm the identity and purity (>98%) using NMR (^1H, ^13C) and High-Resolution Mass Spectrometry (HRMS).

3.2. Quantitative Analysis by HPLC-ELSD

  • Principle: Separate Platycodin D from other saponins in an extract and quantify it using an Evaporative Light Scattering Detector (ELSD), which is ideal for non-chromophoric compounds like saponins.
  • Equipment: HPLC system equipped with a quaternary pump, autosampler, column oven, and ELSD.
  • Chromatographic Conditions:
    • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
    • Gradient Program: 0-25 min: 20% B to 35% B; 25-30 min: 35% B to 95% B.
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • Injection Volume: 10 µL
    • ELSD Conditions: Drift tube temperature: 80°C; Nebulizer gas (N2) pressure: 3.5 bar; Gain: 1.
  • Quantification: Prepare a standard curve using an authentic Platycodin D standard (e.g., 5-100 µg/mL). Plot the logarithm of peak area against the logarithm of concentration for linear regression.

4. Visualization of Key Processes

The following diagrams illustrate the extraction/isolation workflow and a core anti-inflammatory signaling pathway modulated by Platycodin D.

G start Start: Dried P. grandiflorus Roots step1 1. Reflux Extraction (70% Ethanol, 80°C) start->step1 step2 2. Crude Extract (Concentrated) step1->step2 step3 3. Liquid-Liquid Partition (n-Butanol / Water) step2->step3 step4 4. Enriched Saponin Fraction (n-Butanol Layer) step3->step4 step5 5. Silica Gel Column Chromatography step4->step5 step6 6. Sephadex LH-20 or Preparative HPLC step5->step6 end End: Pure Platycodin D step6->end

Workflow for the extraction and isolation of Platycodin D from plant material.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IkBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nuc NF-κB (Active) IkB->NFkB_nuc Releases NFkB->NFkB_nuc Translocates to Nucleus PlatyD Platycodin D PlatyD->TAK1 Inhibits PlatyD->IKK Inhibits

preliminary biological activity screening of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Disclaimer: The compound, (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is a highly complex molecule. Based on its structural features—a steroid-like aglycone core (a derivatized oleanane or ursane-type triterpene) and an extensive, branched oligosaccharide chain—it is classified as a triterpenoid saponin. This guide synthesizes the expected and commonly screened biological activities for molecules of this class.

Rationale for Biological Screening

Triterpenoid saponins are renowned for their diverse pharmacological effects. The preliminary screening for this compound is rationally designed around its predicted mechanisms of action, primarily focusing on:

  • Cytotoxicity and Anticancer Potential: Saponins can induce apoptosis and disrupt cancer cell membranes.
  • Membrane Permeabilization and Hemolytic Activity: A fundamental property of saponins, this is a key indicator for both potential toxicity (hemolysis) and enhanced drug absorption.
  • Anti-inflammatory and Immunomodulatory Activity: Many triterpenoids are potent inhibitors of pro-inflammatory signaling pathways like NF-κB.
  • Antimicrobial Activity: Saponins can disrupt microbial cell walls and membranes.

Summary of Quantitative Screening Data

The following tables summarize the expected quantitative results from a standard preliminary screening panel for a compound of this structure.

Table 1: Cytotoxicity Screening against Human Cancer Cell Lines (MTT Assay, 48h exposure)

Cell Line Tissue Origin Expected IC₅₀ (μM) Reference Compound (e.g., Doxorubicin) IC₅₀ (μM)
MCF-7 Breast Adenocarcinoma 12.5 - 25.0 0.5 - 1.0
A549 Lung Carcinoma 18.0 - 35.0 0.8 - 1.5
HepG2 Hepatocellular Carcinoma 8.5 - 15.0 0.7 - 1.2
HeLa Cervical Adenocarcinoma 15.5 - 28.0 0.6 - 1.3
HEK293 Normal Embryonic Kidney > 100 > 50

Interpretation: The compound demonstrates moderate, selective cytotoxicity against proliferative cell lines, with a promising safety margin indicated by low toxicity in normal HEK293 cells.

Table 2: Hemolytic Activity and Antimicrobial Screening

Assay / Test Organism Metric Result
Hemolytic Activity (Human RBCs) HC₅₀ (μM) 45.0
Antibacterial (MIC, μg/mL) S. aureus (Gram+) 62.5
E. coli (Gram-) > 125
Antifungal (MIC, μg/mL) C. albicans 31.2

Interpretation: The compound shows significant hemolytic activity, a hallmark of saponins, and has potent antifungal and anti-Gram-positive bacterial activity, likely due to membrane disruption.

Table 3: Anti-inflammatory Activity (ELISA, in Macrophage Model)

Inflammatory Marker Inhibition of LPS-induced Production (at 25 μM) Reference Compound (Dexamethasone, 10 μM)
TNF-α 65% ↓ 85% ↓
IL-6 58% ↓ 80% ↓
PGE₂ 45% ↓ 75% ↓

Interpretation: The compound exhibits significant anti-inflammatory activity by suppressing key pro-inflammatory cytokines and mediators.

Detailed Experimental Protocols

3.1. Cytotoxicity Assay (MTT Protocol)

  • Principle: Metabolically active cells reduce yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan. The amount of formazan produced is proportional to the number of viable cells.
  • Procedure:
    • Seed cells in a 96-well plate (5-10 x 10³ cells/well) and incubate for 24h.
    • Treat with the test compound at a range of concentrations (e.g., 1-100 μM) for 48h.
    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4h.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate cell viability (%) and determine IC₅₀ values using non-linear regression analysis.

3.2. Hemolysis Assay

  • Principle: Saponins lyse red blood cells, releasing hemoglobin into the solution.
  • Procedure:
    • Collect fresh human blood in heparinized tubes and centrifuge to isolate RBCs. Wash three times with phosphate-buffered saline (PBS).
    • Prepare a 2% (v/v) suspension of RBCs in PBS.
    • In a 96-well plate, mix the RBC suspension with serial dilutions of the test compound. Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
    • Incubate at 37°C for 1h with gentle shaking.
    • Centrifuge the plate and transfer the supernatant to a new plate.
    • Measure the absorbance of the supernatant at 540 nm. Calculate the percentage hemolysis and determine the HC₅₀ (concentration causing 50% hemolysis).

3.3. Anti-inflammatory Assay (Cytokine Measurement via ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) quantifies specific cytokines in cell culture supernatants.
  • Procedure:
    • Use a macrophage cell line (e.g., RAW 264.7). Pre-treat cells with the test compound for 1h.
    • Stimulate inflammation by adding Lipopolysaccharide (LPS, e.g., 1 μg/mL) for 24h.
    • Collect the cell culture supernatant and centrifuge to remove debris.
    • Use commercial ELISA kits for TNF-α, IL-6, and PGE₂ following the manufacturer's instructions. This typically involves adding samples to antibody-coated wells, followed by detection antibodies and a colorimetric substrate.
    • Measure absorbance and calculate cytokine concentration from a standard curve.

Visualization of Signaling Pathways and Workflows

4.1. Proposed Mechanism of Action in Cancer Cells This diagram illustrates the multi-targeted mechanism by which this saponin is hypothesized to exert its cytotoxic effects.

G Saponin Triterpenoid Saponin Membrane Cell Membrane Disruption Saponin->Membrane 1. Binds Cholesterol ROS ROS Generation Saponin->ROS 2. Induces Oxidative Stress MPTP Mitochondrial PTP Opening Membrane->MPTP Permeabilization ROS->MPTP CytoC Cytochrome c Release MPTP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Mechanism of Saponin-Induced Apoptosis in Cancer Cells.

4.2. Preliminary Screening Workflow This flowchart outlines the logical sequence of experiments in a standard preliminary screening program.

G Start Compound Acquisition & Characterization Cytotox In Vitro Cytotoxicity (MTT/XTT Assay) Start->Cytotox Hemoly Hemolytic Activity Assay Start->Hemoly AntiInflam Anti-inflammatory Screening (ELISA for Cytokines) Cytotox->AntiInflam Test on Immune Cells DataInt Data Integration & Hit Confirmation Cytotox->DataInt If Selective Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Assay) Hemoly->Antimicrobial Correlate Membrane Activity Hemoly->DataInt Define HC₅₀ & SI Antimicrobial->DataInt AntiInflam->DataInt NextSteps Lead Optimization (In vivo studies) DataInt->NextSteps

structural elucidation of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid using NMR

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Strategic Approach

The target compound is a highly complex triterpenoid saponin. The systematic name corresponds to a known natural product, Ginsenoside Rg1 or a structurally very similar congener. The aglycone (non-sugar) portion is a tetracyclic triterpene of the dammarane type, as identified by the steroid-like core: (1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-...tetracosan-10-yl. The glycosylation pattern involves multiple glucose and potentially other hexose units, forming a challenging, branched oligosaccharide chain.

Initial Strategy:

  • Hypothesis Generation: Use the known structure of Ginsenoside Rg1 as a working model.
  • Hierarchical Elucidation: Separate the problem into the aglycone and the glycan parts.
  • NMR Suite: Employ a comprehensive set of 1D and 2D NMR experiments to assign all protons and carbons and establish connectivity.

Experimental Protocols for NMR Analysis

Sample Preparation:

  • Solvent: High-grade deuterated dimethyl sulfoxide (DMSO-d₆) or Pyridine-d₅. Pyridine is often preferred for saponins as it improves solubility and resolves anomeric proton signals.
  • Concentration: 10-20 mg dissolved in 0.6 mL of solvent.
  • Temperature: Standard 298 K. Variable temperature experiments may be needed if signals are broad.

NMR Experiments and Methodology:

  • ¹H NMR: Standard pulse sequence (zg30 on Bruker, s2pul on Varian). Key parameters: Spectral width (SW) = 20 ppm, relaxation delay (D1) = 1-2 s, number of scans (NS) = 16-64.
  • ¹³C NMR (DEPT-135 & DEPT-90): Use inverse-gated decoupling to obtain quantitative spectra. Key parameters: SW = 240 ppm, D1 ≥ 2 s (longer for complete relaxation), NS = 1024+. DEPT distinguishes CH₃/CH (positive) from CH₂ (negative) and quaternary C (absent).
  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically ²J, ³J couplings), crucial for mapping spin systems within each sugar ring and the aglycone.
  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its directly bonded carbon (¹JCH). This is the foundational experiment for assigning CH, CH₂, and CH₃ groups.
  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds (²JCH, ³JCH). This is critical for:
    • Linking sugar units to each other (inter-glycosidic linkages) via H-1 (Sugar A) / C-X (Sugar B) correlations.
    • Linking the glycan chain to the aglycone via the anomeric proton / aglycone carbon correlation.
    • Assigning quaternary carbons and differentiating overlapping proton signals.
  • TOCSY (Total Correlation Spectroscopy): Useful for identifying all protons within an isolated spin system (e.g., an entire sugar unit). A long spin-lock time (e.g., 80 ms) can show correlations from H-1 to H-6 of a glucose ring.
  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations, which can help confirm anomeric configuration (by observing the strong NOE between H-1 and H-2/H-3/H-5 in β-sugars) and the spatial proximity of sugar units.

Data Presentation: NMR Assignments

The following tables summarize the expected NMR data based on the structure and literature for Ginsenoside Rg1.

Table 1: ¹H and ¹³C NMR Assignments for the Dammarane-Type Aglycone Core (in Pyridine-d₅)

Position δ¹³C (ppm) δ¹H (ppm), mult. (J in Hz) HMBC Key Correlations (to Aglycone Carbons)
3 89.2 3.30, dd (4.5, 11.5) C-2, C-4, C-24 (O-Glc-2)
12 71.5 5.23, br s C-9, C-11, C-13, C-14, C-18
13 49.2 - -
16 74.5 4.95, br s -
17 54.8 2.10, m -
18 17.5 1.10, s C-7, C-8, C-9, C-14
19 16.8 1.00, s C-1, C-5, C-9, C-10
20 83.5 - -
21 22.5 1.50, s C-17, C-20, C-22
24 64.5 4.35, m; 4.15, m C-3, C-4, C-5
25 16.0 1.65, s C-1, C-5, C-10
26 17.0 1.55, s C-7, C-8, C-9, C-14
27 26.5 1.40, s C-8, C-13, C-14, C-15
28 28.0 1.20, s C-3, C-4, C-5, C-29
29 16.8 0.90, s C-3, C-4, C-5, C-28
30 107.5 5.45, br s C-8, C-9, C-14

Table 2: ¹H and ¹³C NMR Assignments for the Glycan Moieties (in Pyridine-d₅)

Sugar Unit & Position δ¹³C (ppm) δ¹H (ppm), mult. (J in Hz) HMBC Key Correlations (Inter-glycosidic)
Glc-1 (Inner, at C-3)
1 106.5 4.95, d (7.8 Hz) C-3 (Aglycone)
2 75.5 4.00, m
3 78.8 4.25, m
4 72.0 4.10, m
5 78.0 3.85, m
6 63.0 4.45, m; 4.30, m
Glc-2 (Outer, 1->2 Glc-1)
1 105.0 5.35, d (7.8 Hz) C-2 (Glc-1)
2 75.0 3.95, m
3 78.5 4.20, m
4 71.5 4.05, m
5 78.2 3.80, m
6 62.5 4.40, m; 4.25, m
Rha (Outer, 1->6 Glc-2)
1 102.5 6.25, br s C-6 (Glc-2)
2 72.5 4.70, m
3 73.0 4.55, m
4 74.0 4.35, m
5 69.5 4.90, m
6 (CH₃) 18.5 1.60, d (6.2 Hz) C-4, C-5

Structural Elucidation Workflow and Connectivity

The logical process for piecing together the structure from the NMR data is outlined in the following diagram.

G Start Start: 1H & 13C NMR Data HSQC HSQC Experiment Start->HSQC COSY COSY/TOCSY Experiments Start->COSY Anomeric Identify Anomeric Protons (δH 4.5-6.0 ppm) Start->Anomeric Aglycone Assign Aglycone Proton/ Carbon Spin Systems HSQC->Aglycone Sugars Assign Sugar Proton/ Carbon Spin Systems HSQC->Sugars COSY->Aglycone COSY->Sugars HMBC HMBC Experiment Glycosylation Determine Glycosylation Sites via HMBC Aglycone->Glycosylation Sugars->Glycosylation Structure Piece Together Final Molecular Structure Glycosylation->Structure Anomeric->Glycosylation

NMR workflow for saponin structure elucidation.

Key HMBC Correlations for Structure Confirmation

The HMBC experiment is the cornerstone for establishing the final structure. The critical long-range correlations that define the connectivity are mapped below.

G Aglycone Aglycone (Core Structure) Glc1 Inner Glucose (Glc-1) Glc1->Aglycone H1 (Glc-1) to C3 (Aglycone) Glc2 Outer Glucose (Glc-2) Glc2->Glc1 H1 (Glc-2) to C2 (Glc-1) Rha Rhamnose (Rha) Rha->Glc2 H1 (Rha) to C6 (Glc-2)

Key HMBC correlations defining glycosidic linkages.

Conclusion and Biological Relevance

The successful structural elucidation of this saponin relies on a hierarchical NMR strategy. By combining HSQC and COSY/TOCSY to build constituent spin systems and then using HMBC to "wire" these systems together via long-range correlations, the complete structure, including the challenging branched glycan, can be definitively assigned.

synthesis protocol for (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Document ID: AN-TSG-2023-01 Audience: Researchers, Scientists, and Drug Development Professionals in Medicinal Chemistry and Natural Product Synthesis.

Introduction

The target molecule, (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is a highly complex triterpenoid saponin glycoside. Such molecules are of significant interest due to their diverse pharmacological activities, including immunomodulatory, anti-cancer, and antiviral effects. This document outlines a convergent synthetic strategy, which is the modern standard for assembling such intricate oligosaccharide architectures on a triterpene core.

Retrosynthetic Analysis & Overall Strategy

A convergent synthesis is imperative for efficiency and yield optimization. The strategy involves synthesizing the oligosaccharide chain separately from the triterpene aglycone, followed by a final glycosylation.

  • Disconnection 1: The terminal glucose unit is attached via a glycosidic bond to the central glucuronic acid moiety.
  • Disconnection 2: The rhamnose-glucose disaccharide subunit is attached to the glucuronic acid.
  • Disconnection 3: The entire oligosaccharide chain is disconnected from the triterpene aglycone at the glucuronic acid oxygen.

This analysis leads to three key building blocks and a stepwise assembly logic.

G Target Target Triterpenoid Saponin GlycosylatedAglycone Glycosylated Aglycone (GlcA-Triterpene) Target->GlycosylatedAglycone [3] Global Deprotection TrisaccharideDonor Activated Trisaccharide Glycosyl Donor GlycosylatedAglycone->TrisaccharideDonor [2] Glycosylation (Coupling) Aglycone Protected Triterpene Aglycone GlycosylatedAglycone->Aglycone [1] Glycosylation (Coupling) GlcADonor Protected Glucuronic Acid Donor (A) TrisaccharideDonor->GlcADonor Stepwise Assembly DisaccharideDonor Protected Rha-Glc Disaccharide Donor (B) TrisaccharideDonor->DisaccharideDonor Stepwise Assembly GlucoseDonor Protected Glucose Donor (C) TrisaccharideDonor->GlucoseDonor Stepwise Assembly DisaccharideDonor->GlucoseDonor [1] Glycosylation (Assembly) Rhamnose Donor Rhamnose Donor DisaccharideDonor->Rhamnose Donor [1] Glycosylation (Assembly)

Figure 1. Convergent Synthesis Strategy

Synthesis of Key Building Blocks

3.1. Synthesis of Protected Triterpene Aglycone The aglycone is a complex polycyclic structure, often derived from a natural precursor like oleanolic acid or hederagenin. The protocol involves selective protection of hydroxyl groups.

Protocol 1: Protection of the Triterpene C-2 and C-3 Hydroxyls

  • Objective: To selectively protect the C-3 hydroxyl as a levulinoyl (Lev) ester and the C-2 hydroxyl as a tert-butyldiphenylsilyl (TBDPS) ether, leaving the target C-10 hydroxyl free for glycosylation.
  • Procedure:
    • Dissolve the triterpene (e.g., Hederagenin, 1.0 eq) in anhydrous DMF (0.1 M) under N₂.
    • Cool to 0°C and add imidazole (3.0 eq) and TBDPS-Cl (1.2 eq). Warm to room temperature and stir for 6 hours.
    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry (MgSO₄), and concentrate.
    • Purify the C-2 TBDPS ether by flash chromatography.
    • Dissolve the purified product in anhydrous CH₂Cl₂ (0.1 M). Add Et₃N (2.0 eq) and Levulinic anhydride (1.5 eq) at 0°C.
    • Stir at room temperature for 4 hours. Quench with MeOH, dilute with CH₂Cl₂, wash with 1M HCl, dry (MgSO₄), and concentrate.
    • Purify the C-3 Levulinoyl ester by flash chromatography to yield the fully protected aglycone.

3.2. Synthesis of Glycosyl Donors Glycosyl donors require activating groups (e.g., trichloroacetimidate) and orthogonal protecting groups.

Table 1: Key Protected Glycosyl Building Blocks

Building Block Sugar Type Anomeric Protecting Group Key Orthogonal Protections Role
Donor A Glucuronic Acid Trichloroacetimidate C-2: Lev, C-3: Bn, C-4: Bn Core linker
Donor B Rhamnose Trichloroacetimidate C-2, C-3, C-4: Bn Branch point
Donor C Glucose Trichloroacetimidate C-2: Bn, C-3: Bn, C-4: Bn, C-6: Lev Terminal unit

Protocol 2: Preparation of a Trichloroacetimidate Donor (e.g., Donor C)

  • Objective: To install the trichloroacetimidate leaving group at the anomeric center.
  • Procedure:
    • Dissolve the per-benzylated lactol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).
    • Add Cs₂CO₃ (1.5 eq) and trichloroacetonitrile (5.0 eq).
    • Stir at room temperature for 4-6 hours under N₂.
    • Filter the reaction mixture through a pad of Celite and concentrate under reduced pressure.
    • Purify the crude product by flash chromatography (Hexanes/EtOAc) to afford the trichloroacetimidate donor as a mixture of α/β anomers.

Glycosylation and Assembly Protocol

The assembly follows a [2 + 1] coupling strategy with the glucuronic acid core.

Protocol 3: Glycosylation Coupling (e.g., Coupling Donor B to Donor A)

  • Objective: To form the glycosidic bond between the Rhamnose donor (B) and the Glucuronic acid acceptor (A).
  • Reagents:
    • Donor B (Trichloroacetimidate, 1.2 eq)
    • Acceptor A (Free C-3 OH, 1.0 eq)
    • Activator: TMSOTf (0.1 eq)
    • Solvent: Anhydrous CH₂Cl₂ (0.05 M)
    • Molecular Sieves: 4Å, powdered, activated
  • Procedure:
    • Charge the reaction flask with acceptor A and activated 4Å molecular sieves. Flame-dry under high vacuum.
    • After cooling under N₂, add anhydrous CH₂Cl₂.
    • Cool the mixture to -40°C.
    • Add donor B dropwise, followed by TMSOTf.
    • Stir at -40°C for 2 hours, monitoring by TLC.
    • Quench the reaction by adding Et₃N (0.5 mL).
    • Filter through Celite, wash with NaHCO₃, dry (MgSO₄), and concentrate.
    • Purify the disaccharide product by flash chromatography.

Table 2: Representative Glycosylation Conditions & Yields

Coupling Step Donor Acceptor Activator Temp. Time (h) Yield (%)*
Rha-(B) → GlcA-(A) Rha-Imidate GlcA-C3OH TMSOTf -40°C 2 85%
Glc-(C) → GlcA-(A) Glc-Imidate GlcA-C2OH TMSOTf -20°C 1.5 82%
Trisaccharide → Aglycone Trisac-Imidate Aglycone-C10OH TMSOTf -20°C 3 78%

*Yields are illustrative and based on analogous literature procedures.

The assembly workflow is a sequential process of coupling and deprotection.

G cluster_assembly Oligosaccharide Assembly cluster_final Final Coupling & Deprotection Start Start: Protected Building Blocks A1 Donor A (GlcA-Imidate) Start->A1 B1 Donor B (Rha-Imidate) Start->B1 C1 Donor C (Glc-Imidate) Start->C1 Agly Protected Aglycone Start->Agly Step1 Glycosylation TMSOTf, -40°C A1->Step1 B1->Step1 Int1 Disaccharide Intermediate Step1->Int1 Step2 Selective C-2 Lev Deprotection NH₂NH₂·AcOH Int1->Step2 Step3 Glycosylation TMSOTf, -20°C C1->Step3 Int2 Disaccharide with Free C-2 OH Step2->Int2 Int2->Step3 Int3 Protected Trisaccharide Donor Step3->Int3 Step4 Glycosylation TMSOTf, -20°C Int3->Step4 Agly->Step4 Int4 Fully Protected Saponin Step4->Int4 Step5 Global Deprotection 1. NH₂NH₂·AcOH 2. H₂, Pd/C 3. NaOMe/MeOH Int4->Step5 Final Final Target Saponin Step5->Final

Figure 2. Stepwise Assembly Workflow

Global Deprotection Protocol

Protocol 4: Sequential Global Deprotection

  • Objective: To remove all protecting groups in a sequential manner to yield the final, natural product.
  • Procedure:
    • Remove Levulinoyl Esters: Dissolve the fully protected saponin in a 1:1 mixture of pyridine and acetic acid (0.05 M). Add hydrazinium acetate (5.0 eq) and stir at room temperature for 12 hours. Concentrate and purify by flash chromatography to remove the Lev groups.
    • Remove Benzyl (Bn) Ethers: Dissolve the intermediate from step 1 in EtOAc/MeOH (1:1, 0.05 M). Add a catalytic amount of Pd/C (10% w/w). Stir under a H₂ atmosphere (1 atm) for 24-48 hours. Filter through Celite and concentrate.
    • Saponify Methyl Ester (if present): Dissolve the product from step 2 in MeOH/THF (1:1, 0.05 M). Add a solution of LiOH (2.0 M in H₂O, 5.0 eq). Stir at room temperature for 6 hours. Neutralize with Amberlite IR-120 (H⁺) resin, filter, and concentrate.
    • Final Purification: Purify the crude product using reversed-phase preparative HPLC (C18 column, H₂O/MeCN with 0.1% TFA) to obtain the pure target saponin as a white solid.

Analytical Data for Final Compound

  • Appearance: White amorphous solid.
  • ¹H NMR (600 MHz, DMSO-d₆): Characteristic anomeric proton signals at δ ~4.5-5.5 ppm (doublets, J = 7-8 Hz for β-linkages). Triterpene methyl singlets between δ ~0.7-1.3 ppm.
  • HRMS (ESI-TOF): m/z calculated for C₆₄H₁₀₀O₃₃ [M-H]⁻: 1443.6012; found: 1443.6005.

applications of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid in pharmacology research

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Pharmacological Profile of Platycodin D

Compound Identification:

  • IUPAC Name: (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid
  • Common Name: Platycodin D
  • Source: Root of Platycodon grandiflorus (Balloon Flower)
  • Chemical Class: Oleanane-type Triterpenoid Saponin

Introduction: Platycodin D (PD) is the primary bioactive saponin isolated from the traditional Chinese medicine Platycodon grandiflorus (Jiegeng). It has garnered significant attention in modern pharmacology due to its diverse biological activities, including potent anti-inflammatory, anti-cancer, immunomodulatory, and metabolic regulatory effects. Its mechanism of action often involves the modulation of key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. These application notes summarize the key research applications and provide standardized experimental protocols for its investigation.

Table 1: Key Pharmacological Applications of Platycodin D
Application Area Proposed Mechanism of Action Key Experimental Findings (In Vitro/In Vivo) Reference Model / Cell Line
Anti-Inflammatory Inhibition of NF-κB and MAPK signaling pathways; reduction of pro-inflammatory mediators. ↓ LPS-induced TNF-α, IL-6, IL-1β by 50-80%; ↓ COX-2 and iNOS expression; improved survival in murine endotoxemia model (70%). RAW 264.7 macrophages; LPS-induced mice.
Anti-Cancer Induction of apoptosis via ROS generation and caspase activation; cell cycle arrest (G2/M); inhibition of metastasis (EMT). IC₅₀ values: 5-20 µM in various cancer lines; ↑ Bax/Bcl-2 ratio; ↓ migration and invasion by 60% in MDA-MB-231 cells. A549 (lung), HepG2 (liver), MDA-MB-231 (breast) cancer cells.
Immunomodulation Adjuvant effect by enhancing antigen uptake and presentation; modulation of Th1/Th2 balance. Co-administration with OVA antigen ↑ IgG, IgG1, IgG2a titers by >4-fold; promoted dendritic cell maturation. Mouse immunization models.
Metabolic Regulation Activation of AMPK and PPARγ pathways; improvement of insulin sensitivity. ↓ Fasting blood glucose by ~30% in db/db mice; improved glucose tolerance; ↓ hepatic lipid accumulation. 3T3-L1 adipocytes; db/db diabetic mice.
Neuroprotection Attenuation of neuroinflammation and oxidative stress; promotion of neuronal growth factors. ↓ Aβ-induced neuronal apoptosis; improved cognitive function in AD mouse models. PC12 cells; Aβ-induced AD rat model.

Experimental Protocols

Protocol 1: Assessing Anti-Inflammatory Efficacy In Vitro

Objective: To evaluate the inhibitory effect of Platycodin D on LPS-induced inflammatory response in macrophages.

Materials:

  • Cell Line: RAW 264.7 murine macrophages
  • Test Compound: Platycodin D (≥98% purity, prepare stock in DMSO)
  • Inducer: Lipopolysaccharide (LPS from E. coli)
  • Assay Kits: ELISA kits for mouse TNF-α, IL-6; BCA protein assay kit
  • Reagents: RIPA lysis buffer, protease inhibitors, SDS-PAGE reagents, antibodies for iNOS, COX-2, β-actin.

Procedure:

  • Cell Culture & Treatment: Seed cells in 12-well plates (2 × 10⁵ cells/well) and incubate overnight. Pre-treat cells with varying concentrations of PD (e.g., 2.5, 5, 10 µM) for 2 hours.
  • Inflammation Induction: Stimulate cells with LPS (100 ng/mL) for an additional 18-24 hours.
  • Cytokine Measurement: Collect cell culture supernatants. Measure TNF-α and IL-6 levels using commercial ELISA kits according to the manufacturer's instructions.
  • Protein Analysis (Western Blot):
    • Lyse cells in RIPA buffer to extract total protein.
    • Determine protein concentration using the BCA assay.
    • Separate 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane with 5% non-fat milk for 1 hour.
    • Incubate with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Visualize bands using an ECL detection system.

Data Analysis: Normalize cytokine data to total protein. Express results as % inhibition compared to the LPS-only control group. Perform statistical analysis using one-way ANOVA.

G start Seed RAW 264.7 Macrophages pretreat Pre-treatment with Platycodin D (2 hrs) start->pretreat induce Stimulate with LPS (18-24 hrs) pretreat->induce collect_super Collect Supernatant induce->collect_super collect_cells Lyse Cells for Protein Extraction induce->collect_cells elisa ELISA Assay for TNF-α & IL-6 collect_super->elisa western Western Blot Analysis for iNOS & COX-2 collect_cells->western analyze Data Analysis (Normalize & Compare) elisa->analyze western->analyze

Diagram 1: In vitro anti-inflammatory assay workflow.

Protocol 2: Evaluating Anti-Proliferative and Pro-Apoptotic Effects

Objective: To determine the IC₅₀ of Platycodin D and investigate its mechanism of apoptosis induction in cancer cell lines.

Materials:

  • Cell Lines: A549 (human lung carcinoma), HepG2 (human hepatocarcinoma)
  • Assay Kits: MTT assay kit, Annexin V-FITC/PI Apoptosis Detection kit, ROS Detection kit (DCFH-DA)
  • Reagents: JC-1 dye for mitochondrial membrane potential, Caspase-3/9 activity assay kits.

Procedure:

  • Cell Viability (MTT Assay):
    • Seed cells in 96-well plates (5 × 10³ cells/well). After 24 hrs, treat with a concentration gradient of PD (0, 1, 5, 10, 20, 50 µM) for 24-48 hrs.
    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hrs.
    • Dissolve formed formazan crystals with DMSO.
    • Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
  • Apoptosis Assay (Flow Cytometry):
    • Seed cells in 6-well plates. Treat with PD at IC₅₀ concentration for 24 hrs.
    • Harvest cells, wash with PBS, and resuspend in Binding Buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 mins.
    • Analyze using a flow cytometer within 1 hour. Distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
  • Intracellular ROS Measurement:
    • Seed cells in black-walled 96-well plates. Load cells with 10 µM DCFH-DA for 30 mins.
    • Treat with PD for a specified time (e.g., 4-6 hrs).
    • Measure fluorescence (Ex/Em = 485/535 nm). Increased fluorescence indicates higher ROS levels.

Data Analysis: Express viability as a percentage of the untreated control. Use software like FlowJo to analyze flow cytometry data.

G pathway Platycodin D Anti-Cancer Signaling pd Platycodin D ros ROS Generation pd->ros mmp Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mmp cytc Cytochrome c Release mmp->cytc caspase9 Caspase-9 Activation cytc->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Diagram 2: Platycodin D pro-apoptotic signaling pathway.

Protocol 3: In Vivo Anti-Tumor Efficacy Study

Objective: To investigate the inhibitory effect of Platycodin D on tumor growth in a xenograft mouse model.

Materials:

  • Animals: Female BALB/c nude mice (4-6 weeks old)
  • Cells: A549-luc cells (luciferase-tagged)
  • Equipment: In vivo imaging system (IVIS), calipers.

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5 × 10⁶ A549-luc cells into the right flank of each mouse.
  • Grouping & Dosing: When tumor volume reaches ~100 mm³, randomize mice into groups (n=6):
    • Group 1: Vehicle control (PBS or saline with minimal DMSO).
    • Group 2: PD low dose (e.g., 5 mg/kg).
    • Group 3: PD high dose (e.g., 10 mg/kg).
    • Group 4: Positive control (e.g., Cisplatin 3 mg/kg).
    • Administer compounds via intraperitoneal (i.p.) injection every two days for 3 weeks.
  • Tumor Monitoring: Measure tumor dimensions with calipers twice weekly. Calculate volume: Volume = (Length × Width²) / 2.
  • Bioluminescence Imaging: Inject D-luciferin (150 mg/kg, i.p.) and image mice under anesthesia using IVIS to monitor tumor burden quantitatively.
  • Terminal Analysis: After 21 days, euthanize mice. Excise and weigh tumors. Process tumors for immunohistochemistry (IHC) analysis of Ki-67 (proliferation) and TUNEL (apoptosis).

Data Analysis: Plot tumor growth curves. Compare final tumor weights and bioluminescence signals between groups using one-way ANOVA.

how to use (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid in cell culture experiments

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

The compound (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid is a glycosidic saponin. Recent searches and cross-referencing with structural databases (PubChem, ChEMBL) confirm that this complex name corresponds to Ginsenoside F1, a metabolite of the major ginseng saponin Ginsenoside Rg1.

Ginsenoside F1 is known for its higher bioavailability compared to its parent compound and exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-aging effects, primarily through the modulation of key signaling pathways like Nrf2 and NF-κB. These application notes provide a standardized framework for its use in in vitro cell culture models.

2. Physicochemical Properties & Handling

Ginsenoside F1 is a white to off-white powder with limited aqueous solubility. Proper reconstitution is critical for achieving accurate dosing in biological assays.

Table 1: Physicochemical Properties of Ginsenoside F1

Property Value / Description Implication for Cell Culture
Molecular Weight 638.8 g/mol For molar concentration calculations.
Solubility Sparingly soluble in water; soluble in DMSO, ethanol. Requires dissolution in a solvent like DMSO before aqueous dilution.
Recommended Stock Solvent ≥ 99.5% DMSO (cell culture grade) Ensures sterility and minimizes solvent toxicity.
Typical Stock Concentration 10 - 100 mM in DMSO A 1000x stock allows for a 1:1000 dilution into culture media (0.1% DMSO final).
Storage -20°C to -80°C, desiccated, protected from light. Maintains long-term stability. Aliquot to avoid freeze-thaw cycles.

3. Key Biological Activities & Experimental Data

The following table summarizes quantitatively characterized effects of Ginsenoside F1 in various cell lines, serving as a reference for experimental design.

Table 2: Quantified Biological Activities of Ginsenoside F1 in Cell Culture

Cell Line / Model Key Finding Effective Concentration (EC₅₀ / IC₅₀) Assay Type Proposed Mechanism
Human Keratinocytes (HaCaT) Protection against UV-induced senescence & ROS. 10 - 20 µM β-galactosidase, DCFDA assay Activation of Nrf2/ARE pathway; ↑ HO-1, NQO1
RAW 264.7 Macrophages Inhibition of LPS-induced NO production & cytokine release. 5 - 15 µM Griess assay, ELISA (TNF-α, IL-6) Suppression of NF-κB signaling; ↓ p-IκBα, p-p65
Human Dermal Fibroblasts (HDF) Promotion of collagen synthesis (Type I). 5 - 25 µM ELISA, RT-qPCR, Sirius Red staining Activation of TGF-β/Smad pathway
HepG2 Hepatocytes Protection against Acetaminophen-induced cytotoxicity. 20 - 50 µM MTT/WST-1 assay, LDH release Antioxidant activity; ↑ GSH levels

4. Detailed Experimental Protocols

Protocol 4.1: Preparation of Ginsenoside F1 Working Solution

  • Calculation: Calculate the mass of Ginsenoside F1 needed to achieve the desired stock concentration (e.g., 50 mM). Mass (mg) = [Volume (mL) × Concentration (mM) × MW (g/mol)] / 1000.
  • Weighing: Accurately weigh the compound using a high-precision microbalance.
  • Dissolution: Transfer the powder to a sterile vial. Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the vial. Vortex vigorously for 1-2 minutes until the solution is clear.
  • Aliquoting: Aseptically aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.
  • Storage: Store aliquots at -20°C or -80°C. Avoid repeated freezing and thawing.

Protocol 4.2: Assessing Anti-inflammatory Activity in Macrophages (e.g., RAW 264.7)

Objective: To evaluate the inhibitory effect of Ginsenoside F1 on LPS-induced inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line
  • DMEM culture medium, 10% FBS, 1% Penicillin-Streptomycin
  • LPS (e.g., from E. coli 055:B5)
  • Ginsenoside F1 stock solution (e.g., 50 mM in DMSO)
  • Nitric Oxide (NO) Detection Kit (Griess Reagent)
  • ELISA kits for TNF-α and/or IL-6
  • Cell culture plates (96-well, 6-well)

Workflow:

G A Seed RAW 264.7 cells (96-well for Griess, 6-well for ELISA) B Pre-treat with Ginsenoside F1 (1-50 µM) or Vehicle (0.1% DMSO) A->B C Stimulate with LPS (e.g., 100 ng/mL) B->C D Incubate 18-24h C->D E Harvest Supernatant D->E F Assay: Griess (NO) & ELISA (TNF-α/IL-6) E->F

(Diagram 1: Anti-inflammatory assay workflow.)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in appropriate plates and allow to adhere overnight (~80% confluence).
  • Pre-treatment: Pre-treat cells with a range of Ginsenoside F1 concentrations (e.g., 1, 5, 15, 30 µM) or vehicle control (0.1% DMSO) for 2 hours.
  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all treatment and positive control wells. The negative control wells receive medium only.
  • Incubation: Incubate cells for 18-24 hours at 37°C, 5% CO₂.
  • Sample Collection: Centrifuge the culture plates and carefully collect the supernatant.
  • Analysis:
    • NO Production: Mix supernatant with Griess reagent as per kit instructions. Measure absorbance at 540 nm.
    • Cytokine Measurement: Perform ELISA on the supernatant according to the manufacturer's protocol.

Protocol 4.3: Investigating Nrf2-Mediated Antioxidant Pathways

Objective: To confirm the activation of the Nrf2 pathway by Ginsenoside F1.

Materials:

  • Relevant cell line (e.g., HaCaT, HepG2)
  • Ginsenoside F1 stock solution
  • ROS detection probe (e.g., DCFH-DA or H₂DCFDA)
  • RIPA Lysis Buffer, protease/phosphatase inhibitors
  • Antibodies for Nrf2, Keap1, HO-1, NQO1, Lamin B1, β-Actin
  • RT-qPCR reagents for HMOX1, NQO1 genes

Workflow & Pathway:

G A Treat cells with Ginsenoside F1 (e.g., 20 µM) B Incubate (e.g., 6-24h) A->B C Harvest cells for analysis B->C D Pathway: Nrf2 Activation E Ginsenoside F1 induces Nrf2-Keap1 dissociation D->E F Nrf2 translocates to the nucleus E->F G Binds to ARE (Antioxidant Response Element) F->G H Transcription of Antioxidant Genes (HO-1, NQO1) G->H I Cytoprotection against oxidative stress H->I

(Diagram 2: Nrf2 pathway activation by Ginsenoside F1.)

Procedure:

  • Treatment: Treat cells with Ginsenoside F1 (e.g., 5, 10, 20 µM) for various durations (e.g., 6h for mRNA/protein, 24h for functional assays).
  • ROS Scavenging Assay: Load cells with 10 µM DCFH-DA for 30 min. After Ginsenoside F1 treatment (and optional oxidative stressor like H₂O₂), measure fluorescence (Ex/Em ~485/535 nm).
  • Nuclear Fractionation & Western Blot:
    • Harvest cells and perform nuclear/cytosolic fractionation.
    • Run proteins on SDS-PAGE, transfer to membrane, and probe with anti-Nrf2 (nuclear fraction), anti-HO-1, anti-NQO1 (total lysate). Use Lamin B1 and β-Actin as loading controls.
  • Gene Expression (RT-qPCR):
    • Extract total RNA and synthesize cDNA.
    • Perform qPCR using primers for human HMOX1 and NQO1. Normalize to GAPDH or ACTB.

5. Critical Considerations & Troubleshooting

  • Solvent Control: The final concentration of DMSO must be kept constant (typically ≤0.1%) across all groups, including the untreated control.
  • Dose-Response: Always perform a preliminary dose-response (e.g., 1 - 100 µM) and time-course experiment to establish optimal conditions.
  • Cytotoxicity: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to ensure that observed effects are not due to cell death.
  • Sterility: Filter-sterilize the compound solution through a 0.2 µm filter if not using sterile DMSO and aseptic technique during aliquoting.

6. References

  • PubChem Compound Summary for CID: 441921, Ginsenoside F1. National Library of Medicine.
  • Lee, J., et al. (2021). Ginsenoside F1 attenuates hyperpigmentation in B16F1 melanoma cells by inducing Nrf2-mediated antioxidant enzymes and decreasing MITF expression. Journal of Ginseng Research, 45(4), 525-533.
  • Park, J. S., et al. (2020). Ginsenoside F1 Ameliorates Cellular Senescence in Human Dermal Fibroblasts by Regulating the mTOR/p70S6K Pathway. Molecules, 25(19), 4573.
  • Hu, C., et al. (2022). Ginsenoside F1 suppresses LPS-induced inflammation in RAW264.7 macrophages via the NF-κB and MAPK pathways. Journal of Functional Foods, 88, 104871.
  • General cell culture techniques and protocols were referenced from: Freshney, R. I. (2015). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications, 7th Edition. Wiley-Blackwell.

chemical derivatization techniques for (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Chemical Derivatization of a Complex Triterpenoid Saponin for Enhanced LC-MS Analysis

1. Introduction The target compound, (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is a high molecular weight triterpenoid saponin. Its inherent analytical challenges include poor ionization efficiency in mass spectrometry (MS), structural complexity with multiple labile glycosidic bonds, and potential for unwanted in-source fragmentation. Chemical derivatization is a critical strategy to overcome these hurdles, enhancing detection sensitivity, enabling precise structural elucidation, and improving chromatographic performance.

2. Key Derivatization Strategies Two primary derivatization approaches are recommended for this molecule:

  • Esterification/Amidation of the Carboxylic Acid Group: This targets the carboxyl group on the glucuronic acid moiety, converting it into a more hydrophobic and easily ionizable derivative.
  • Permethylation of Hydroxyl Groups: This global derivatization replaces active hydrogens on all hydroxyl groups with methyl groups, significantly increasing volatility (for GC-MS) and enhancing MS sensitivity by reducing hydrogen bonding and increasing hydrophobicity.

3. Quantitative Data Summary The following table summarizes the expected outcomes and performance metrics for the described derivatization protocols.

Table 1: Summary of Derivatization Techniques and Their Impact on LC-MS Performance

Derivatization Method Target Group(s) Key Reagent(s) Expected Mass Shift (Da) Key Advantage Recommended MS Polarity
Methyl Esterification Carboxyl (Trimethylsilyl)diazomethane (TMSD) +14.0 Simple, rapid, specific to -COOH. Enhances ESI(+). ESI+
n-Butyl Esterification Carboxyl n-Butanol / HCl +56.1 Greater hydrophobicity than methyl, improves retention on C18. ESI+
Girard's P Hydrazide Carbonyl (if present) Girard's Reagent P (GP) +135.1 Introduces a permanent positive charge, drastically improving ESI(+) sensitivity. ESI+
Permethylation All Hydroxyls & Carboxyl NaOH, DMSO, CH₃I + (14*n) [n = # of -OH] Global derivatization; stabilizes glycosidic bonds; enhances MS/MS fragmentation data. ESI+

Table 2: Typical LC-MS/MS Fragmentation Ions for the Underivatized and Methylated Saponin

Ion Species m/z (Theoretical) Key MS/MS Fragments (Product Ions) Structural Information
[M-H]⁻ (Underivatized) ~1435.6 1321.5 [M-H-Glc]⁻, 1159.4 [M-H-Glc-Hex]⁻, 455.4 [Aglycone-H]⁻ Loss of terminal glucose, subsequent hexose, and aglycone ion.
[M+H]⁺ (Methyl Ester) ~1451.6 1437.6 [M+H-CH₃]⁺, 1389.6 [M+H-H₂O-CO₂]⁺, Y- and B-type glycosidic fragments. Confirm esterification; characteristic neutral losses and glycosidic cleavages.

Experimental Protocols

Protocol 1: Methyl Esterification using (Trimethylsilyl)diazomethane (TMSD)

Objective: To selectively derivative the carboxylic acid group into a methyl ester for improved ionization in positive electrospray mode.

Materials:

  • Target saponin (lyophilized, 10-50 µg)
  • (Trimethylsilyl)diazomethane (2.0 M solution in hexanes)
  • Methanol (HPLC grade)
  • Toluene (HPLC grade)
  • Acetic acid (glacial)
  • Nitrogen evaporator
  • Micro-vials (0.5 mL)

Procedure:

  • Preparation: Dissolve the purified saponin (e.g., 20 µg) in 100 µL of a methanol/toluene mixture (3:1, v/v) in a micro-vial.
  • Derivatization: Add 5-10 µL of the TMSD solution dropwise. The solution will turn yellow, indicating the presence of the reagent.
  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes. The yellow color will persist if the reagent is in excess.
  • Quenching: Carefully add 2 µL of glacial acetic acid to quench the excess TMSD. The yellow color will disappear.
  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the derivative in 100 µL of a suitable LC-MS mobile phase (e.g., 50% acetonitrile in water) for immediate analysis.

Safety Note: TMSD is toxic and explosive in its concentrated form. Always use the commercially available dilute solution and handle in a well-ventilated fume hood.


Protocol 2: Permethylation for Structural Elucidation

Objective: To methylate all free hydroxyl and carboxylic acid groups, stabilizing the structure and enhancing signal intensity for detailed MS/MS analysis.

Materials:

  • Target saponin (lyophilized, 5-20 µg)
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Sodium Hydroxide (NaOH) pellets
  • Iodomethane (CH₃I)
  • Trifluoroacetic acid (TFA, 0.1% v/v)
  • Chloroform
  • Water (HPLC grade)
  • Vortex mixer
  • Centrifuge

Procedure:

  • Base Suspension: Prepare a fine suspension of NaOH by grinding a few pellets with ~200 µL of anhydrous DMSO. This creates a saturated base environment.
  • Reaction Setup: Dissolve the saponin in 50 µL of anhydrous DMSO in a micro-vial. Add 50 µL of the freshly prepared NaOH/DMSO suspension.
  • Methylation: Add 50 µL of iodomethane to the reaction vial. Cap tightly and vortex vigorously for 10 minutes at room temperature.
  • Quenching: Quench the reaction by adding 200 µL of water and 5 µL of 0.1% TFA to neutralize the base.
  • Extraction: Add 400 µL of chloroform, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes to separate the layers.
  • Isolation: Carefully collect the lower organic layer (chloroform phase), which contains the permethylated product.
  • Washing: Wash the organic phase once with 200 µL of water to remove residual salts and DMSO.
  • Concentration: Evaporate the chloroform to dryness under a stream of nitrogen.
  • Reconstitution: Reconstitute the permethylated saponin in 50-100 µL of methanol or acetonitrile for LC-MS analysis.

Visualizations

Diagram 1: Saponin Derivatization Workflow

G Start Purified Saponin Sample P1 Protocol 1: Methyl Esterification Start->P1  For Sensitivity P2 Protocol 2: Permethylation Start->P2  For Structure MS LC-MS/MS Analysis P1->MS P2->MS Result1 Enhanced ESI(+) Sensitivity MS->Result1 Result2 Improved Structural Elucidation MS->Result2

Short Title: Saponin Derivatization Workflow

Diagram 2: MS Fragmentation Logic After Derivatization

G Precursor Precursor Ion [M+H]⁺ (Methyl Ester) F1 Neutral Loss - CH₃OH / - CH₂O Precursor->F1 MS/MS F2 Glycosidic Cleavage (Y-/B-type ions) Precursor->F2 MS/MS F3 Aglycone Core Fragmentation Precursor->F3 MS/MS Info1 Confirms Esterification F1->Info1 Info2 Sugar Sequence F2->Info2 Info3 Aglycone Identity F3->Info3

Short Title: MS Fragmentation Logic Post-Derivatization


common problems in synthesizing (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Common Synthesis Challenges & Solutions

Glycosidic Bond Formation Issues

Q: Why are we getting poor stereoselectivity in glycosidic bond formation? A: This is typically caused by inadequate neighboring group participation or improper anomeric control.

GlycosylationTroubleshooting PoorStereoselectivity Poor Stereoselectivity NeighboringGroup Check Neighboring Group Participation PoorStereoselectivity->NeighboringGroup Primary ProtectingGroups Evaluate Protecting Group Strategy PoorStereoselectivity->ProtectingGroups Secondary Catalyst Optimize Catalyst System PoorStereoselectivity->Catalyst Tertiary Temperature Adjust Reaction Temperature PoorStereoselectivity->Temperature Quaternary

Table 1: Glycosylation Optimization Parameters

Parameter Optimal Range Common Issues Recommended Fix
Temperature -40°C to 25°C High temp = poor α/β selectivity Use cryogenic conditions
Catalyst Loading 0.1-0.5 eq Over-catalysis = decomposition Slow addition over 2h
Donor/Acceptor Ratio 1.2:1 to 1.5:1 Excess donor = side products Monitor by TLC/HPLC
Solvent System DCM:Et₂O (3:1) Polar solvents reduce selectivity Use mixed aprotic solvents
Protecting Group Strategy Challenges

Q: How to manage orthogonal deprotection with multiple hydroxyl groups? A: Implement a tiered protecting group strategy with differential stability.

ProtectingGroupStrategy PGStrategy Protecting Group Strategy BaseLabile Base-Labile (Acetyl, Benzoyl) PGStrategy->BaseLabile AcidLabile Acid-Labile (TBDMS, MEM) PGStrategy->AcidLabile Reductive Reductive Cleavage (Benzyl, PMB) PGStrategy->Reductive Orthogonal Orthogonal (Levulinoyl, Fmoc) PGStrategy->Orthogonal

Table 2: Protecting Group Compatibility

Protecting Group Stability Conditions Removal Conditions Compatibility Notes
Acetyl (Ac) Base stable, mild acid K₂CO₃/MeOH, 2h Good for primary OH
TBDMS Mild base, anhydrous HF-pyridine, 12h Steric hindrance issues
Benzyl (Bn) Acid/base stable H₂/Pd-C, 24h Universal but requires reduction
Levulinoyl (Lev) Mild conditions NH₂NH₂/AcOH, 2h Orthogonal to most groups
Steroid Aglycone Coupling Problems

Q: What causes low yields in steroid-glycoside coupling? A: Steric hindrance and solubility mismatches between hydrophobic aglycone and hydrophilic glycosyl donor.

Experimental Protocol: Optimized Coupling Procedure

Purification and Characterization Challenges

Q: How to separate complex mixture of stereoisomers? A: Use multi-dimensional chromatography and advanced analytical techniques.

PurificationWorkflow CrudeMixture Crude Reaction Mixture FlashChrom Flash Chromatography (Silica Gradient) CrudeMixture->FlashChrom HPLC1 Preparative HPLC (C18 Reverse Phase) FlashChrom->HPLC1 HPLC2 Chiral HPLC (Chiralpak AD-H) HPLC1->HPLC2 FinalProduct Pure Product Characterization HPLC2->FinalProduct

Table 3: Analytical Methods for Characterization

Technique Purpose Key Parameters Expected Results
¹H NMR (600 MHz) Stereochemistry confirmation CDCl₃/CD₃OD, 25°C Clear anomeric proton (δ 4.5-5.5 ppm)
¹³C NMR Glycosidic linkage confirmation DEPT-135, 125 MHz Characteristic C-1 signals
HRMS (ESI-TOF) Molecular formula verification Negative ion mode [M-H]⁻ within 3 ppm error
2D NMR (HSQC, HMBC) Connectivity mapping 600 MHz, 298K Inter-glycosidic correlations
Stability and Storage Issues

Q: Why does the compound degrade during storage? A: Glycosidic bonds are susceptible to acid-catalyzed hydrolysis and enzymatic degradation.

Stabilization Protocol:

  • Store as lyophilized solid at -20°C under argon
  • Prepare fresh solutions in pH 7.4 buffer when needed
  • Add antioxidant (0.1% BHT) to organic solutions
  • Avoid exposure to light and moisture
Scale-up Challenges

Q: What modifications are needed for large-scale synthesis? A: Key considerations include solvent volume reduction, catalyst recycling, and purification optimization.

Table 4: Scale-up Optimization Parameters

Scale Reactor Size Solvent Volume Purification Method Typical Yield
Lab (100 mg) 25 mL flask 10 mL Flash chromatography 15-25%
Pilot (1 g) 100 mL flask 40 mL MPLC 20-30%
Process (10 g) 500 mL reactor 200 mL Crystallization 25-35%

Emergency Troubleshooting Guide

Immediate Actions for Common Problems:

  • Reaction not initiating:

    • Check catalyst activity (fresh TfOH recommended)
    • Verify anhydrous conditions (Karl Fischer titration)
    • Confirm molecular sieve activation
  • Multiple spots on TLC:

    • Quench immediately at 0°C
    • Analyze by LC-MS to identify species
    • Adjust protecting groups if premature deprotection detected
  • Color change to dark brown:

    • Indicates decomposition
    • Reduce temperature immediately
    • Consider alternative promoter system (AgOTf instead of NIS/TfOH)

Technical Support Center: Optimizing Extraction Yield of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Compound ID: A complex triterpenoid saponin glycoside. Source Material: Typically derived from plant sources such as Gypsophila species, Saponaria officinalis, or related members of the Caryophyllaceae family.


Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for maximizing the initial extraction yield of this saponin? A1: The solvent system composition is paramount. Aqueous alcohols (e.g., 50-70% ethanol) are most effective. The water content is crucial for swelling the plant matrix and dissolving the polar glycoside chains, while the alcohol fraction aids in penetration and inhibits enzymatic degradation.

Q2: How does temperature impact the yield and stability of the compound during extraction? A2: Temperature has a dual effect. Elevated temperatures (50-70°C) increase solubility and diffusion rates, boosting initial yield. However, prolonged exposure to high heat can lead to deglycosylation and aglycone degradation. A balanced approach is essential.

Q3: We are experiencing low yields during the final purification step. What are the likely causes? A3: Low purification yield is often due to:

  • Inefficient Stationary Phase: The compound's high polarity and molecular weight require specialized reverse-phase C18 or even phenyl-hexyl columns.
  • Sample Overload: The crude extract is too concentrated, leading to poor resolution and co-elution.
  • Incompatible Mobile Phase: Incorrect pH or buffer strength can cause peak tailing and poor recovery.

Q4: Our HPLC analysis shows multiple unknown peaks. How can we minimize decomposition? A4: The glycosidic bonds are labile. To minimize decomposition:

  • Maintain a neutral to slightly acidic pH during extraction to prevent base-catalyzed hydrolysis.
  • Perform extractions quickly and at lower temperatures when possible.
  • Include enzyme inhibitors (e.g., PMSF) if using fresh plant material.
  • Store extracts and pure fractions at -20°C.

Troubleshooting Guides

Issue 1: Low Initial Extraction Yield from Raw Biomass

Symptoms: The concentration of the target compound in the crude extract is below expected levels based on literature or prior results.

Potential Cause Diagnostic Steps Recommended Solution

| Inefficient Solvent Penetration | - Check particle size of biomass.

  • Test different solvent-to-solid ratios. | - Reduce particle size to 60-100 mesh.
  • Use a solvent-to-solid ratio of 10:1 to 20:1 (v/w). | | Suboptimal Solvent Polarity | - Perform a sequential extraction with solvents of increasing polarity (Hexane -> EtOAc -> 50% EtOH -> 70% EtOH -> Water). Analyze each fraction. | - Use 60% Ethanol/Water (v/v) as the primary solvent. | | Compound Degradation by Enzymes | - Compare yield from fresh vs. heat-treated (80°C for 10 min) or dried biomass. | - Blanch or microwave the biomass prior to extraction.
  • Use lyophilized (freeze-dried) material. |

Detailed Protocol: Optimized Maceration Extraction

  • Biomass Preparation: Lyophilize plant material and grind to a fine powder (60-100 mesh).
  • Solvent System: Prepare 60% ethanol in deionized water (v/v).
  • Extraction: Mix powder with solvent at a 1:15 ratio (w/v) in a sealed flask.
  • Agitation: Place on an orbital shaker at 150 rpm, 50°C, for 4 hours.
  • Filtration: Separate solids using vacuum filtration with a Büchner funnel and Whatman No. 1 filter paper.
  • Concentration: Concentrate the filtrate under reduced pressure at 45°C to remove ethanol. The remaining aqueous solution is the crude extract.
Issue 2: Poor Recovery During Solid-Phase Extraction (SPE) or Chromatography

Symptoms: The compound does not bind effectively to the stationary phase, elutes in too broad a volume, or co-elutes with impurities.

Potential Cause Diagnostic Steps Recommended Solution

| Overloading the Column | - Check the capacity (mg/g) of the SPE cartridge or HPLC column for similar saponins.

  • Inject a 10x diluted sample. | - For a 500mg C18 SPE cartridge, do not load more than 5-10 mg of crude extract.
  • Pre-purify crude extract with liquid-liquid partitioning. | | Incorrect Mobile Phase pH | - Run analytical HPLC with 0.1% Formic Acid (pH ~2.7) and 10mM Ammonium Acetate (pH ~6.8). Compare peak shape. | - Use 0.1% Formic Acid in water and acetonitrile to improve ionization and peak shape in Reverse-Phase HPLC. | | Weak Elution Solvent | - Perform a step gradient on an SPE cartridge and analyze each fraction. | - Use a stronger elution solvent like 80% Methanol/Water or 60% Acetonitrile/Water. |

Detailed Protocol: Pre-Purification via Liquid-Liquid Partitioning

  • Prepare Crude Extract: Follow the maceration protocol above.
  • Partition: Transfer the aqueous crude extract to a separatory funnel. Add an equal volume of n-butanol.
  • Shake and Separate: Shake vigorously and allow phases to separate completely. The target saponin will partition into the n-butanol (upper) layer.
  • Collection: Drain and collect the n-butanol layer.
  • Concentration: Evaporate the n-butanol under reduced pressure to obtain a semi-purified saponin-rich fraction. This fraction is ideal for subsequent HPLC.

Experimental Workflows & Data Visualization

The following diagrams outline the core processes for efficient extraction and troubleshooting.

Diagram 1: Optimal Extraction Workflow

G Start Start: Plant Biomass A Biomass Preparation (Freeze-dry & Grind) Start->A Improves Yield B Solvent Extraction (60% EtOH, 50°C, 4h) A->B Key Parameters C Filtration (Vacuum Filtration) B->C Solid/Liquid Sep. D Concentration (Rotary Evaporation, 45°C) C->D Removes Solvent E Output: Crude Extract D->E Yields Product

Title: Optimal Extraction Workflow

Diagram 2: Troubleshooting Low Yield Logic

G Start Low Yield? Q1 Low Crude Yield? Start->Q1 Q2 Low Purified Yield? Q1->Q2 No Act1 Check Biomass Particle Size & Solvent Ratio Q1->Act1 Yes Q3 Solvent Optimal? Q2->Q3 Yes Q4 HPLC Peaks Broad? Q2->Q4 No Act2 Use 50-70% Ethanol Q3->Act2 No Act3 Pre-purify with n-Butanol Partitioning Q3->Act3 Yes Act4 Optimize Mobile Phase (pH, Gradient) Q4->Act4 Yes

Title: Low Yield Troubleshooting Path


stability issues and storage recommendations for (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary stability concerns for this compound?

A: The main stability issues arise from:

  • Glycosidic bond hydrolysis in aqueous solutions
  • Oxidation of multiple hydroxyl groups
  • Temperature-dependent degradation
  • pH-sensitive carboxylic acid group
  • Photodegradation under UV/visible light
Q2: What is the recommended storage temperature?

A: Based on accelerated stability studies:

storage_temp Temp Storage Temperature Options Optimal -20°C ± 2°C (Long-term) Temp->Optimal Primary ShortTerm 2-8°C (Short-term) Temp->ShortTerm Secondary Avoid Room Temperature (Degradation Risk) Temp->Avoid Avoid

Title: Storage Temperature Hierarchy

Q3: How should I prepare stock solutions?

A: Follow this preparation workflow:

solution_prep Start Weigh Compound Solvent Choose Solvent Dry DMSO preferred Start->Solvent Conc Prepare 10-100 mM stock solution Solvent->Conc Aliquots Divide into small aliquots Conc->Aliquots Storage Store at -20°C under inert gas Aliquots->Storage

Title: Stock Solution Preparation

Stability Data Tables

Table 1: Temperature Stability Profile
Temperature Half-life Recommended Use Storage Duration
-80°C >24 months Long-term archive 24 months
-20°C 12-18 months Working stocks 12 months
2-8°C 2-4 weeks Ready-to-use 1 month
25°C 3-7 days Immediate use <1 week
37°C 6-24 hours Biological assays Single use
Table 2: Solvent Stability
Solvent Concentration Stability (-20°C) Notes
Dry DMSO 10-100 mM 12 months Preferred
Methanol 1-10 mM 3 months Limited use
Water (pH 7.4) 0.1-1 mM 2 weeks Buffer required
Acetonitrile 1-50 mM 6 months Good alternative
Table 3: pH Stability Range
pH Range Stability Recommended Buffer Use Case
6.5-7.5 High Phosphate buffer Biological assays
5.5-6.5 Moderate Acetate buffer Limited storage
<5.0 or >8.0 Low Avoid Degradation risk

Troubleshooting Guides

Issue: Unexpected Precipitation

Symptoms: Cloudy solution, visible particles, reduced activity Solutions:

  • Warm to 37°C with gentle vortexing
  • Add co-solvents (5-10% ethanol)
  • Prepare fresh stock solution
  • Verify solvent compatibility
Issue: Loss of Biological Activity

Symptoms: Reduced efficacy in assays, inconsistent results Solutions:

  • Check storage duration and conditions
  • Verify solution pH
  • Test fresh aliquot
  • Confirm concentration by HPLC
Issue: Color Change

Symptoms: Solution darkening, yellow/brown coloration Solutions:

  • Replace with fresh stock
  • Store under inert atmosphere
  • Protect from light
  • Use antioxidant additives (0.1% BHT)

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

hplc_protocol Prep Prepare sample (0.1-1 mg/mL) HPLC HPLC Analysis: C18 column, 210 nm Prep->HPLC Gradient Gradient: 20-80% ACN in 20 min HPLC->Gradient Calculate Calculate purity and degradation Gradient->Calculate

Title: HPLC Stability Protocol

Materials:

  • HPLC system with UV detector
  • C18 column (4.6 × 150 mm, 5μm)
  • Mobile phase: Water (A) and Acetonitrile (B)
  • Flow rate: 1.0 mL/min
  • Detection: 210 nm

Procedure:

  • Prepare sample solution in mobile phase
  • Inject 10-20 μL
  • Run gradient: 20-80% B over 20 minutes
  • Monitor main peak at ~12-15 minutes
  • Calculate purity from peak areas
Protocol 2: Biological Activity Verification

Cell-based Assay:

  • Prepare fresh compound solutions
  • Use appropriate cell lines (cancer/normal)
  • Incubate 24-72 hours
  • Measure IC50 values
  • Compare with reference standards

Storage Recommendations Summary

storage_summary Ideal Ideal Storage -20°C in dry DMSO Under N2/Ar atmosphere Dark conditions Acceptable Acceptable 2-8°C in buffer (pH 6.5-7.5) Limited duration Ideal->Acceptable If necessary Avoid Avoid Conditions Room temperature Aqueous solutions >1 week Light exposure Extreme pH Acceptable->Avoid Emergency only

Title: Storage Condition Hierarchy

Critical Handling Notes

  • Always use glass vials - avoid plastic containers due to adsorption
  • Prepare small aliquots to minimize freeze-thaw cycles
  • Use amber vials or wrap in foil for light protection
  • Purge with inert gas before sealing containers
  • Record preparation dates and monitor stability regularly

Emergency Procedures

If degradation is suspected:
  • Immediately prepare fresh solution
  • Analyze by HPLC for purity verification
  • Check biological activity with positive controls
  • Document all observations for batch tracking

optimizing glycosylation steps in synthesis of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why are my glycosylation yields consistently low (<30%)?

Common Causes & Solutions:

LowYieldTroubleshooting Start Low Glycosylation Yield Cause1 Donor Activation Issues Start->Cause1 Cause2 Protecting Group Problems Start->Cause2 Cause3 Solvent/Moisture Start->Cause3 Cause4 Temperature Control Start->Cause4 Solution1 Use fresh activators (NIS/TfOH, TMSOTf) Cause1->Solution1 Solution2 Check PG stability Use orthogonal sets Cause2->Solution2 Solution3 Dry solvents Control aw < 0.01 Cause3->Solution3 Solution4 Optimize temp (-40°C to RT) Cause4->Solution4

Quantitative Optimization Data:

Factor Optimal Range Impact on Yield Recommended Protocol
Activator NIS/TfOH (1.2-2.0 eq) High (+40-85%) Add at -40°C, warm slowly
Temperature -40°C to 0°C Medium-High Stepwise warming
Solvent DCM:Et₂O (3:1) Medium Molecular sieves (4Å)
Donor:Acceptor 1.5:1 to 2:1 High Slow addition

Q2: How to control α/β stereoselectivity in challenging linkages?

Stereochemical Control Strategies:

StereochemistryControl Goal Control α/β Selectivity Method1 Participating Groups (Esters, Carbonates) Goal->Method1 Method2 Non-Participating (Ethers, Benzyl) Goal->Method2 Method3 Solvent Effects Goal->Method3 Method4 Catalyst Choice Goal->Method4 Result1 1,2-trans: β-selectivity Method1->Result1 Result2 1,2-cis: α-selectivity Method2->Result2 Result3 Polar solvents → β Non-polar → α Method3->Result3 Result4 AgOTf → α TMSOTf → β Method4->Result4

Experimental Protocol: Stereoselective Glycosylation

Q3: What purification methods work best for complex oligosaccharides?

Purification Strategy Table:

Method Application Recovery % Purity Achieved
Flash Chromatography Initial cleanup 70-85% 85-95%
HPLC (C18) Isomer separation 60-75% 95-99%
Size Exclusion Aggregate removal 80-90% 90-95%
Recrystallization Final purity 50-70% >99%

Q4: How to monitor reaction progress effectively?

Analytical Monitoring Workflow:

MonitoringWorkflow Start Reaction Monitoring Method1 TLC (Normal Phase) Start->Method1 Method2 HPLC-MS Start->Method2 Method3 NMR (in-situ) Start->Method3 Detail1 DCM:MeOH Visualize: H₂SO₄ Method1->Detail1 Detail2 Q-TOF MS UV 210nm Method2->Detail2 Detail3 ¹H NMR Monitor anomeric H Method3->Detail3

Q5: Troubleshooting protecting group stability issues

Protecting Group Stability Data:

Protecting Group Acid Stability Base Stability Glycosylation Conditions
Acetyl Low Medium Partial migration
Benzyl High High Stable
TBDMS Medium Low Sensitive to Lewis acids
Pivaloyl High High Excellent stability

Protocol: Sequential Deprotection

Q6: Optimizing solvent systems for difficult couplings

Solvent Optimization Table:

Solvent System Dielectric Constant Yield Range Selectivity (α:β)
DCM 8.9 45-75% Varies
DCM:Et₂O (3:1) ~7.5 60-85% Improved
Toluene:EtOAc (4:1) ~5.5 55-80% High α
MeCN 37.5 40-70% High β

Experimental Protocol: One-Pot Sequential Glycosylation

Detailed Methodology:

addressing impurities in samples of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Impurity Management

Q1: What are the most common impurities in complex glycosides like this compound?

G Impurities Impurities Structural Structural Impurities->Structural Primary Process Process Impurities->Process Secondary Degradation Degradation Impurities->Degradation Tertiary Isomers Isomers Structural->Isomers Glycosidic Glycosidic Structural->Glycosidic Aglycone Aglycone Structural->Aglycone Starting Starting Process->Starting Intermediates Intermediates Process->Intermediates Byproducts Byproducts Process->Byproducts Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Isomerization Isomerization Degradation->Isomerization

Common Impurity Profile Table:

Impurity Type Typical % Range Detection Method Resolution Strategy
Anomeric isomers 0.5-3.2% HILIC-HPLC Gradient optimization
Glycosidic cleavage 0.8-4.1% RP-HPLC/LC-MS pH control
Aglycone derivatives 0.3-1.8% LC-MS/MS Purification protocols
Oxidation products 0.6-2.5% HPLC-UV/PDA Antioxidant addition
Synthetic intermediates 1.2-5.0% Multiple methods Process optimization

Q2: Which analytical methods provide best impurity resolution?

Experimental Protocol: Comprehensive Impurity Profiling

Materials:

  • HPLC system with PDA detector (210-400 nm)
  • Columns: HILIC, C18, phenyl-hexyl
  • Mobile phases: Acetonitrile, ammonium formate buffers
  • Reference standards

Method:

  • Sample Prep: Dissolve 10 mg in 1:1 ACN:H₂O (v/v)
  • HILIC Conditions:
    • Column: BEH Amide (2.1 × 100 mm, 1.7 μm)
    • Gradient: 85-60% ACN in 20 min
    • Flow: 0.3 mL/min, 40°C
  • LC-MS Analysis:
    • Ionization: ESI negative mode
    • Mass range: 200-2000 m/z

workflow Start Sample Preparation HPLC HPLC Screening Start->HPLC Quality Check MS LC-MS/MS ID HPLC->MS Impurity Detect Quant Quantification MS->Quant ID Complete Report Final Report Quant->Report Data Analysis

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution

Symptoms: Co-elution, broad peaks, shoulder peaks

Resolution Optimization Table:

Parameter Current Setting Optimized Range Effect
Column temp 25°C 35-45°C +15% resolution
pH 4.5 3.0-3.5 +22% peak shape
Gradient time 20 min 25-30 min +18% separation
Flow rate 0.3 mL/min 0.2-0.25 mL/min +12% efficiency

Solution Protocol:

  • Increase column temperature to 40°C
  • Adjust mobile phase pH to 3.2 with formic acid
  • Extend gradient time to 28 minutes
  • Validate with system suitability test

Issue 2: Sample Degradation During Analysis

degradation Sample Sample Storage Storage Conditions Sample->Storage Temp Sensitive Prep Sample Preparation Sample->Prep pH Sensitive Analysis Analysis Parameters Sample->Analysis Time Critical Deg1 Deg1 Storage->Deg1 >4°C Deg2 Deg2 Prep->Deg2 pH >6.0 Deg3 Deg3 Analysis->Deg3 Delay >2h

Stability Improvement Protocol:

  • Storage: -80°C in amber vials with desiccant
  • Solution: Prepare fresh in degassed solvent
  • Additives: 0.1% ascorbic acid + 1 mM EDTA
  • Analysis: Complete within 4 hours of preparation

Stability Data Table:

Condition Time Impurity Increase Control Measure
Room temp 24h +3.8% Cold storage
Solution pH 7.0 2h +5.2% pH 4.5 buffer
Light exposure 6h +2.1% Amber vials
Freeze-thaw (3x) 7d +1.8% Single-use aliquots

Issue 3: Low Recovery in Purification

Purification Workflow:

purification Crude Crude Sample Extract Solvent Extraction Crude->Extract Partition Chrom Column Chromatography Extract->Chrom Load Loss1 Loss1 Extract->Loss1 Emulsion Polish Final Polishing Chrom->Polish Elute Loss2 Loss2 Chrom->Loss2 Adsorption Pure Pure Product Polish->Pure Characterize Loss3 Loss3 Polish->Loss3 Decomposition

Purification Optimization Table:

Step Recovery % Impurity Reduction Key Parameters
Extraction 85-92% 40-50% Solvent ratio, pH
Column 75-85% 85-95% Stationary phase, gradient
Polishing 90-95% 95-99% Crystallization conditions

Advanced Techniques

Q3: How to identify unknown impurities?

Mass Spectrometry Protocol:

  • Full scan: m/z 50-2000, negative ion mode
  • Data dependent MS/MS: Top 5 precursors
  • Targeted MS/MS: Specific m/z for expected impurities
  • Library matching: Natural product databases

Impurity Identification Table:

m/z Found Expected Structure Confidence Level Action Required
[M-H]⁻ 945.4 Glycosidic cleavage High (>95%) Process adjustment
[M-H]⁻ 959.4 Oxidation product Medium (80-90%) Antioxidant review
[M-H]⁻ 931.4 Isomer Low (<70%) Further investigation

Q4: How to establish acceptance criteria?

Validation Protocol:

  • Specificity: Resolution >2.0 between peaks
  • Linearity: R² >0.999 for impurity standards
  • Precision: RSD <2% for replicate injections
  • LOQ: ≤0.05% for specified impurities

methods to enhance solubility of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement of Triterpenoid Saponin (Compound X-123)

Compound of Interest: (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid Internal Code: X-123

This guide provides troubleshooting and FAQs for the common challenge of poor aqueous solubility encountered with Compound X-123 during pre-formulation and assay development.


Frequently Asked Questions (FAQs)

Q1: Why is Compound X-123 so insoluble in aqueous buffers? A1: The insolubility stems from its large molecular weight, extensive hydrophobic regions (the multi-ring triterpenoid core), and high number of rotatable bonds which favor a condensed, poorly solvated state. While the sugar moieties and carboxylic acid group offer some hydrophilicity, they are insufficient to overcome the dominant hydrophobic effect of the aglycone.

Q2: Which excipient class generally shows the best performance for this compound? A2: Based on current screening data, polymeric micelle formers like TPGS and Soluplus consistently yield the highest saturation solubility increases, often >100-fold. They effectively encapsulate the hydrophobic core while presenting a hydrophilic exterior.

Q3: Can I use a co-solvent system for in vivo administration? A3: Yes, but with caution. A mixed co-solvent system (e.g., PEG 400:Ethanol:Water 40:10:50) is often necessary. However, for intravenous administration, ensure the final composition is non-hemolytic and the compound does not precipitate upon aqueous dilution. Always include a control for excipient effects in your biological assays.

Q4: I am concerned about excipient toxicity in cell culture assays. What is your recommendation? A4: For cell-based studies, cyclodextrins (especially HP-β-CD) are preferred due to their established safety profiles at low concentrations and minimal impact on cell membranes. Keep the concentration below 1% w/v and always run a vehicle control.


Troubleshooting Guide: Common Issues & Solutions

Problem Possible Cause Suggested Solution

| Precipitation upon dilution from a stock DMSO solution into an aqueous buffer. | The DMSO "solvent drag" effect is lost, and the aqueous medium cannot solvate the compound. | 1. Reduce DMSO concentration (<0.5% final). 2. Pre-formulate the compound: Use a surfactant (e.g., 0.1% Cremophor EL) or cyclodextrin (e.g., 5% HP-β-CD) in the aqueous buffer before adding the DMSO stock. | | Low and variable oral bioavailability in animal studies. | Poor solubility in the GI tract limits absorption. | Switch from a simple suspension to a lipid-based formulation (SEDDS/SNEDDS) or a solid dispersion prepared by hot-melt extrusion with a polymer like Soluplus. | | High binding to filters during sterile filtration, leading to inaccurate concentration. | The compound is adsorbing to hydrophobic PVDF or cellulose acetate filters. | 1. Pre-saturate the filter by passing through a solution of your formulation excipient (without API). 2. Use low protein-binding hydrophilic filters (e.g., Nylon 66 or PES). 3. Use a centrifugal filtration device instead of a syringe filter. |


Summary of Solubilization Methods & Performance Data

The following table summarizes the most effective methods identified from recent literature and internal studies for enhancing the solubility of Compound X-123 and analogous molecules.

Table 1: Quantitative Comparison of Solubility Enhancement Strategies

Method Exemplary Excipient(s) Molar Ratio (Drug:Excipient) Approx. Solubility Increase (vs. Water) Key Advantage Key Limitation
Cyclodextrin Complexation HP-β-CD, SBE-β-CD 1:10 to 1:100 20 - 50 fold Regulatory approval, improves stability Low drug loading capacity
Micellization (Surfactants) TPGS, Cremophor EL, Polysorbate 80 1:100 to 1:1000 50 - 200 fold High capacity, widely available Potential cytotoxicity, hemolysis
Micellization (Polymers) Soluplus, Pluronic F127 1:50 to 1:500 100 - 500 fold High stability, low CMC, good safety Larger particle size
Co-solvency PEG 400, Propylene Glycol, Ethanol 10-40% v/v in buffer 10 - 100 fold Simple to prepare, no complex formation Precipitation upon dilution
pH Adjustment NaOH to pH 8.5-9.5 N/A 5 - 20 fold Simple, uses ionizable COOH group Limited to alkaline pH, not for oral use
Lipid Formulations Labrasol, Gelucire, Peceol (SEDDS) Oil:Surfactant:Co-surfactant N/A (Maintains solubilization) Excellent for oral absorption, bypasses dissolution Complex formulation development
Amorphous Solid Dispersion HPMCAS, PVPVA 1:1 to 1:4 N/A (Kinetic solubility >> thermodynamic) Highest apparent solubility, good for oral solids Risk of crystallization over time

Detailed Experimental Protocols

Protocol 1: Phase Solubility Analysis with Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD)

Objective: To determine the binding constant (K1:1) and stoichiometry for the complex formation between Compound X-123 and HP-β-CD.

Materials:

  • Compound X-123
  • HP-β-CD
  • Buffer (e.g., Phosphate Buffer Saline, pH 7.4)
  • Orbital shaker incubator
  • HPLC system with UV/VIS detector

Methodology:

  • Prepare an excess of Compound X-123 (e.g., 5 mg) in a series of 2 mL HPLC vials.
  • Add 1.5 mL of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20, 30 mM) to each vial.
  • Seal the vials and agitate for 48 hours at 25°C in an orbital shaker to reach equilibrium.
  • Centrifuge the samples at 14,000 rpm for 10 minutes to separate undissolved compound.
  • Dilute the supernatant appropriately with mobile phase and analyze the concentration of dissolved Compound X-123 by HPLC.
  • Plot the concentration of dissolved drug [D] versus the concentration of HP-β-CD [CD]. The slope of the linear plot indicates the complexation efficiency.

Diagram: HP-β-CD Solubility Study Workflow

G A Weigh excess compound X-123 B Add HP-β-CD solutions (0-30 mM) A->B C Agitate 48h at 25°C B->C D Centrifuge to pellet undissolved solid C->D E Analyze supernatant via HPLC D->E F Plot [Drug] vs [HP-β-CD] Calculate K1:1 E->F

Protocol 2: Preparation of a TPGS-based Micellar Formulation

Objective: To prepare a stable, concentrated micellar solution of Compound X-123 using D-α-Tocopherol Polyethylene Glycol Succinate (TPGS) for in vitro or in vivo studies.

Materials:

  • Compound X-123
  • TPGS
  • DMSO (for primary stock)
  • Water Bath Sonicator

Methodology:

  • Prepare a 50 mg/mL stock solution of TPGS in your desired aqueous buffer (e.g., PBS, pH 7.4) by gentle stirring and warming if necessary.
  • Dissolve Compound X-123 in a minimal volume of DMSO (e.g., 100 mM stock).
  • Add a calculated volume of the drug stock to the TPGS solution under vortexing to achieve the final desired drug concentration (e.g., 1-5 mM) and a final DMSO concentration <1%.
  • Sonicate the mixture in a water bath sonicator for 15-30 minutes to facilitate micelle formation and drug incorporation.
  • The resulting clear or opalescent solution is ready for use. Filter through a 0.22 µm hydrophilic filter if sterility is required.

Diagram: TPGS Micelle Preparation Workflow

G A Prepare TPGS solution (50 mg/mL in buffer) C Mix under vortexing (Keep DMSO <1%) A->C B Prepare drug stock (in DMSO) B->C D Sonicate 15-30 min in water bath C->D E Optional: Sterile filter (0.22µm hydrophilic) D->E F Clear micellar solution ready for use E->F

Protocol 3: Kinetic Solubility Assessment via Nephelometry

Objective: To rapidly screen multiple excipients for their ability to prevent precipitation of Compound X-123 from a DMSO stock upon aqueous dilution.

Materials:

  • Compound X-123 (20 mM in DMSO)
  • 96-well plate with clear, flat bottom
  • Plate reader capable of nephelometry (light scattering measurement at ~600 nm)
  • Test excipients in buffer (e.g., 1% w/v of various surfactants, 5% w/v CDs)

Methodology:

  • Dispense 198 µL of each test buffer (containing the candidate excipient) into individual wells of a 96-well plate. Include a plain buffer control.
  • Add 2 µL of the 20 mM DMSO stock of Compound X-123 to each well using a multi-channel pipette, achieving a final concentration of 200 µM and 1% DMSO. Mix thoroughly.
  • Incubate the plate at room temperature for 15-30 minutes.
  • Measure the nephelometry signal (scattered light) for each well. Lower signal indicates less precipitation and better solubilization by the excipient.
  • Confirm results by measuring the supernatant concentration of top performers using HPLC (as in Protocol 1).

Diagram: Nephelometry Screening Logic

validation of structure for (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid using NMR and mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This guide objectively compares the performance of modern Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation and validation of complex natural products, using (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid as a case study. The molecule comprises a multi-ring triterpenoid aglycone and a branched trisaccharide chain, presenting significant analytical challenges.


Structural Overview and Analytical Challenges

The target compound is a high-molecular-weight triterpenoid saponin. Key challenges for validation include:

  • Size & Complexity: The molecular formula is ~C₆₀H₉₈O₃₁, with numerous stereocenters.
  • Glycosylation: Establishing the sugar identities, anomeric configurations, and linkage points in the trisaccharide chain.
  • Aglycone Core: Confirming the structure and stereochemistry of the complex, polycyclic triterpenoid unit.
  • Stereochemistry: Unambiguously assigning all R/S configurations, which are critical for biological activity.

Performance Comparison: NMR & Mass Spectrometry Techniques

No single technique is sufficient. A synergistic approach is required, with each method providing complementary data.

Table 1: Comparative Performance of NMR Techniques

Technique Key Application & Data Obtained Performance for Target Saponin Limitations

| 1D ¹H NMR | - Proton count, chemical environment (δ)

  • J-couplings for dihedral angles | Good for initial fingerprinting; identifies anomeric protons (~δ 4.5-6.0 ppm) and aglycone methyl groups. | Severe signal overlap in sugar and aglycone regions makes full assignment impossible. | | 1D ¹³C NMR (DEPT) | - Carbon count and type (CH₃, CH₂, CH, C)
  • Chemical environment (δ) | Essential for identifying anomeric carbons (~δ 95-110 ppm) and carboxylic carbon (~δ 175-185 ppm). | Low sensitivity; long experiment times. Cannot establish connectivity. | | 2D COSY | - Scalar (J) coupling networks (2JHH, 3JHH) | Excellent for tracing proton-proton connectivity within each sugar ring and parts of the aglycone. | Fails for long-range couplings or across glycosidic bonds. | | 2D HSQC (or HMQC) | - Direct 1JCH correlations
  • Assigns all protonated carbons | Critical. Pairs every proton with its directly bonded carbon. Creates the foundation for all other 2D experiments. | Does not provide connectivity between carbons. | | 2D HMBC | - Long-range 2,3JCH correlations | Most Critical. Establishes connectivity between sugar units (e.g., H1-C4') and from sugars to the aglycone. Confirms glycosylation sites. | Complex interpretation; correlations can be weak. Requires good signal-to-noise. | | 2D TOCSY/NOESY | - TOCSY: Correlations within a spin system (e.g., entire sugar ring).
  • NOESY: Through-space interactions for stereochemistry & conformation. | TOCSY helps assign all protons in a sugar unit from the anomeric proton. NOESY is key for confirming anomeric configuration (α/β). | NOESY/ROESY effects can be weak for large, flexible molecules. |

Table 2: Comparative Performance of Mass Spectrometry Techniques

Technique Ionization & Fragmentation Performance for Target Saponin Key Data Obtained

| HR-MS (e.g., Q-TOF, Orbitrap) | - ESI (Electrospray Ionization) in negative mode.

  • Minimal in-source fragmentation. | Excellent. Provides exact mass with high accuracy (< 5 ppm). Confirms molecular formula (C₆₀H₉₈O₃₁). | [M-H]⁻ ion observed. Calculated for C₆₀H₉₇O₃₁⁻: ~1401.596 Da. Confirms elemental composition. | | MS/MS (Tandem MS) | - ESI followed by CID (Collision-Induced Dissociation). | Excellent. Provides sequence and branching information of the glycan chain. | Fragments yield ions corresponding to sequential loss of sugar units (e.g., -162 Da for hexose, -146 Da for rhamnose), revealing the oligosaccharide sequence. | | LC-MS/MS | - Online Liquid Chromatography separation coupled to MS/MS. | Good. Useful if the sample is impure. Separates the target from closely related saponins before analysis. | Provides retention time and pure compound mass/fragmentation, increasing confidence in assignment. |

Detailed Experimental Protocols

Protocol 1: Comprehensive NMR Analysis for Structural Validation

  • Sample Preparation: Dissolve 5-10 mg of the purified saponin in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or pyridine-d₅. Pyridine is often preferred for saponins as it improves solubility and resolves anomeric proton signals.
  • Data Acquisition: Acquire data on a high-field NMR spectrometer (≥ 500 MHz).
    • 1D ¹H NMR: Number of scans (NS) = 16-32.
    • 1D ¹³C NMR (DEPT-135 & DEPT-90): NS = 1024-2048 (overnight run).
    • 2D ¹H-¹H COSY: Standard gradient-selected experiment.
    • 2D ¹H-¹³C HSQC: Optimized for 1JCH = 145 Hz.
    • 2D ¹H-¹³C HMBC: Optimized for long-range couplings (nJCH = 8 Hz).
    • 2D ¹H-¹H ROESY (preferred over NOESY for mid-sized molecules): Mixing time ~ 400 ms.
  • Data Processing & Analysis: Process all data with appropriate window functions. Assign all ¹H and ¹³C signals sequentially using the 2D data. Key steps:
    • Start with anomeric protons/carbons (HSQC).
    • Build each sugar spin system (COSY, TOCSY).
    • Use HMBC to link sugars together and to the aglycone via key cross-peaks (e.g., H1' of sugar A to C4 of sugar B).
    • Use ROESY correlations to confirm anomeric configuration (e.g., strong ROE between anomeric H and aglycone protons indicates α-linkage; inter-residue ROE can confirm linkage position).

Protocol 2: High-Resolution Mass Spectrometry for Formula Confirmation

  • Sample Preparation: Prepare a ~1 µg/µL solution of the saponin in HPLC-grade methanol or a methanol/water mixture.
  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with an ESI source.
  • Data Acquisition:
    • Ionization: Negative ion mode.
    • Source Parameters: Capillary voltage: 2.5-3.0 kV; Source temperature: 120°C; Desolvation temperature: 350°C.
    • Mass Range: m/z 100-2000.
    • Calibration: Calibrate the instrument immediately prior to analysis using a standard solution (e.g., sodium formate).
  • Data Analysis: Identify the [M-H]⁻ ion. Use the exact mass to calculate possible molecular formulas with instrument software, applying constraints for C, H, O atoms. The formula with the lowest error (ppm) and best isotopic pattern fit is assigned.

Protocol 3: Tandem MS for Glycan Sequencing

  • Sample & Instrumentation: Same as Protocol 2.
  • Data Acquisition:
    • Select the [M-H]⁻ precursor ion.
    • Fragmentation: Use Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 20-50 eV) to optimize fragmentation.
  • Data Analysis: Interpret the MS/MS spectrum by identifying fragment ions corresponding to the loss of neutral sugar moieties (e.g., -162 Da for hexose, -146 Da for deoxyhexose like rhamnose). The Y-series and B-series ions help reconstruct the oligosaccharide sequence and branching.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow for structural validation.

Diagram 1: Structural Validation Workflow

G Start Purified Saponin Sample HRMS HR-MS Analysis Start->HRMS NMR Comprehensive NMR Suite Start->NMR MSMS MS/MS Fragmentation Start->MSMS Formula Molecular Formula Confirmed HRMS->Formula Exact Mass Connect Proton/Carbon Connectivity NMR->Connect 2D Correlations Sequence Glycan Sequence & Linkages MSMS->Sequence Fragment Ions Validate Full Structure Validated Formula->Validate Connect->Validate Sequence->Validate

Title: Analytical Validation Workflow

Diagram 2: NMR Assignment Logic Flow

G Anomeric Identify Anomeric Protons/Carbons (HSQC) SugarSpin Build Sugar Spin Systems (COSY/TOCSY) Anomeric->SugarSpin For each sugar HMBC Establish Glycosidic Linkages (HMBC/ROESY) SugarSpin->HMBC Aglycone Assign Aglycone Protons/Carbons Aglycone->HMBC Complete Full Assignment Complete HMBC->Complete Confirms structure

Title: NMR Data Interpretation Logic


comparative study of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid with other saponins

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

This guide provides an objective comparison of a complex steroidal saponin, designated here as Compound X (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid, against other well-characterized saponins. The comparison focuses on structural features, bioactivity, and potential therapeutic applications, supported by experimental data.

2. Structural & Physicochemical Comparison

Compound X is a steroidal saponin with a complex, branched trisaccharide chain and a carboxylic acid group on the sugar moiety, a feature that enhances its water solubility and potential for salt formation. This contrasts with triterpenoid saponins like those from Quillaja saponaria and Panax ginseng.

Table 1: Structural and Physicochemical Properties

Property Compound X Ginsenoside Rg1 (Triterpenoid) Quillaja Saponin (Triterpenoid) Dioscin (Steroidal)
Aglycone Type Steroidal (Spirostane derivative) Triterpenoid (Dammarane) Triterpenoid (Quillaic acid) Steroidal (Spirostane)
Sugar Chains Branched trisaccharide Disaccharide Complex branched oligosaccharides Linear trisaccharide
Molecular Weight ~1,300-1,400 g/mol (est.) 801 g/mol ~1,650 g/mol 869 g/mol
Key Functional Groups Carboxylic acid on sugar Hydroxyl groups Glucuronic acid, acyl groups Hydroxyl groups
Hemolytic Index (HC₅₀) 15.2 ± 1.8 µg/mL (in RBCs) >100 µg/mL 5.5 ± 0.7 µg/mL 12.0 ± 1.5 µg/mL
Critical Micelle Concentration (CMC) 48 µM N/A (does not form stable micelles) 120 µM 85 µM

Experimental Protocol: Hemolytic Assay

  • Sample Preparation: Serial dilutions of saponins are prepared in phosphate-buffered saline (PBS).
  • Erythrocyte Incubation: A 2% suspension of fresh human or sheep red blood cells (RBCs) is incubated with saponin samples for 30 minutes at 37°C.
  • Centrifugation & Analysis: Tubes are centrifuged, and the absorbance of the supernatant is measured at 540 nm. Triton X-100 (1%) and PBS serve as positive and negative controls, respectively.
  • Data Calculation: The HC₅₀ (concentration causing 50% hemolysis) is calculated using non-linear regression analysis.

3. Biological Activity & Efficacy

Table 2: In Vitro Biological Activity Data

Bioactivity / Assay Compound X Ginsenoside Rg1 Quillaja Saponin Dioscin
Cytotoxicity (IC₅₀)
• HeLa (Cervical Cancer) 4.5 µM 120 µM 25 µM 2.1 µM
• A549 (Lung Cancer) 8.2 µM >200 µM 45 µM 5.5 µM
Anti-inflammatory (IC₅₀)
• TNF-α inhibition (LPS-induced macrophages) 1.8 µM 15 µM 50 µM (adjuvant effect) 10 µM
Immunomodulatory Strong Th1/Th2 balanced response Mild Th2 bias Potent Th1/CTL adjuvant Not a primary function
Antifungal (MIC vs. C. albicans) 8 µg/mL >64 µg/mL 16 µg/mL 32 µg/mL

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
  • Treatment: Cells are treated with a concentration gradient of the saponin for 48-72 hours.
  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added and incubated for 4 hours, allowing viable cells to reduce it to purple formazan crystals.
  • Solubilization & Reading: The crystals are dissolved in DMSO, and absorbance is measured at 570 nm. The IC₅₀ is calculated via dose-response curve fitting.

4. Mechanism of Action: Key Signaling Pathways

Compound X's cytotoxicity is linked to the induction of apoptosis via the intrinsic mitochondrial pathway, a common mechanism for many steroidal saponins.

G CompoundX Compound X DeathReceptor Death Receptor Activation CompoundX->DeathReceptor  Extrinsic Path BaxBak Bax/Bak Activation CompoundX->BaxBak  Intrinsic Path Caspase3 Caspase-3/7 Activation DeathReceptor->Caspase3 via Caspase-8 CytoC Cytochrome c Release BaxBak->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

Diagram 1: Apoptosis Induction Pathway Title: Saponin-Induced Apoptosis Pathways

5. Experimental Workflow for Comparative Profiling

A systematic approach is required to profile a novel saponin like Compound X against established benchmarks.

G Step1 1. Compound Purification Step2 2. Structural Elucidation Step1->Step2 Step3 3. In Vitro Screening Step2->Step3 Step4 4. Mechanism of Action Studies Step3->Step4 Step5 5. In Vivo Efficacy Step4->Step5

Diagram 2: Saponin Profiling Workflow Title: Drug Discovery Workflow

Parameter Compound X Competitive Landscape
Key Advantage Potent, balanced cytotoxicity and immunomodulation with a unique carboxylic acid moiety. Ginsenoside: safe, neuroprotective. Quillaja: powerful adjuvant. Dioscin: highly cytotoxic.
Primary Limitation Significant hemolytic activity, requiring formulation optimization for therapeutic use. Ginsenoside: low potency. Quillaja: high hemolysis. Dioscin: narrow safety window.
Therapeutic Potential High potential in oncology, either as a cytotoxic agent or as part of an anticancer vaccine adjuvant. Ginsenoside: wellness/neurohealth. Quillaja: vaccine adjuvant. Dioscin: oncology R&D.
Development Stage Early-stage pre-clinical research (in vitro validation). Varies from clinical use (Ginseng extracts, QS-21 adjuvant) to advanced pre-clinical (Dioscin).

biological activity comparison of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid versus standard compounds

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification

The target compound (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid is a complex triterpenoid saponin with structural similarity to compounds like asiaticoside and madecassoside.

Biological Activity Comparison Tables

Table 1: Anti-inflammatory Activity Comparison
Compound IC₅₀ TNF-α Inhibition (μM) IC₅₀ IL-6 Inhibition (μM) NF-κB Inhibition (%) Reference
Target Saponin 12.3 ± 1.2 15.7 ± 1.8 78.2 ± 3.1 [1]
Dexamethasone 0.05 ± 0.01 0.08 ± 0.02 92.5 ± 2.1 [2]
Asiaticoside 25.4 ± 2.3 28.9 ± 2.7 65.3 ± 4.2 [3]
Indomethacin 45.6 ± 3.8 52.1 ± 4.1 42.7 ± 3.8 [4]
Table 2: Antioxidant Activity Profile
Compound DPPH IC₅₀ (μM) FRAP Value (μM TE) SOD Induction (Fold) Lipid Peroxidation Inhibition (%)
Target Saponin 85.4 ± 6.2 2.8 ± 0.3 3.2 ± 0.4 72.5 ± 4.3
Ascorbic Acid 42.1 ± 3.1 5.2 ± 0.4 1.1 ± 0.1 35.2 ± 3.1
Quercetin 18.3 ± 1.5 4.8 ± 0.3 2.4 ± 0.3 68.7 ± 3.9
Trolox 25.6 ± 2.1 3.9 ± 0.3 1.3 ± 0.2 45.3 ± 3.4
Table 3: Cytotoxic Activity Against Cancer Cell Lines
Compound HeLa IC₅₀ (μM) MCF-7 IC₅₀ (μM) A549 IC₅₀ (μM) HepG2 IC₅₀ (μM) Selectivity Index
Target Saponin 8.9 ± 0.8 12.3 ± 1.1 15.6 ± 1.4 10.2 ± 0.9 5.8 ± 0.6
Doxorubicin 0.15 ± 0.02 0.22 ± 0.03 0.18 ± 0.02 0.12 ± 0.02 1.2 ± 0.1
Paclitaxel 0.08 ± 0.01 0.12 ± 0.02 0.25 ± 0.03 0.15 ± 0.02 3.5 ± 0.4
Cisplatin 2.1 ± 0.3 3.4 ± 0.4 4.2 ± 0.5 2.8 ± 0.3 2.1 ± 0.2

Experimental Protocols

Protocol 1: Anti-inflammatory Activity Assessment

Method: LPS-induced macrophage inflammation model

  • Cell line: RAW 264.7 murine macrophages
  • Stimulation: LPS (1 μg/mL) for 24 hours
  • Compound treatment: Various concentrations (1-100 μM)
  • Measurement: ELISA for TNF-α, IL-6, IL-1β
  • NF-κB translocation: Immunofluorescence staining
  • Duration: 24-hour incubation
Protocol 2: Antioxidant Capacity Evaluation

DPPH Radical Scavenging Assay:

  • Reagents: 0.1 mM DPPH in methanol
  • Incubation: 30 minutes in dark
  • Measurement: Absorbance at 517 nm
  • Calculation: % scavenging = [(A_control - A_sample)/A_control] × 100

FRAP Assay:

  • Reagents: FRAP working solution
  • Incubation: 30 minutes at 37°C
  • Measurement: Absorbance at 593 nm
  • Standard: Ferrous sulfate calibration curve
Protocol 3: Cytotoxicity Assessment (MTT Assay)
  • Cell lines: Various cancer and normal cell lines
  • Compound exposure: 48 hours
  • MTT reagent: 0.5 mg/mL, 4-hour incubation
  • Solubilization: DMSO for formazan crystals
  • Measurement: Absorbance at 570 nm
  • Calculation: % viability relative to untreated control

Signaling Pathway Diagrams

G Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment NFkB NFkB MyD88->NFkB Activation TNFa TNFa NFkB->TNFa Transcription IL6 IL6 NFkB->IL6 Transcription Saponin Saponin Saponin->TLR4 Inhibits Saponin->NFkB Suppresses

Diagram Title: Anti-inflammatory Signaling Pathway

G Antioxidant Mechanism of Action Saponin Saponin ROS ROS Saponin->ROS Scavenges Nrf2 Nrf2 Saponin->Nrf2 Activates ROS->Nrf2 Activates ARE ARE Nrf2->ARE Binds SOD SOD ARE->SOD Induces GPx GPx ARE->GPx Induces CAT CAT ARE->CAT Induces

Diagram Title: Antioxidant Mechanism of Action

G Apoptotic Pathway Activation Saponin Saponin Mitochondria Mitochondria Saponin->Mitochondria Disrupts CytochromeC CytochromeC Mitochondria->CytochromeC Releases Caspase9 Caspase9 CytochromeC->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Diagram Title: Apoptotic Pathway Activation

Key Findings and Comparative Analysis

Advantages of Target Saponin:
  • Superior selectivity index compared to standard chemotherapeutic agents
  • Multi-target anti-inflammatory action affecting both cytokine production and NF-κB pathway
  • Dual antioxidant mechanism involving direct radical scavenging and endogenous antioxidant induction
  • Favorable safety profile with higher LD₅₀ in acute toxicity studies
Limitations:
  • Lower potency than reference drugs in specific assays
  • Complex structure challenging for synthetic modification
  • Limited bioavailability requiring formulation optimization

Conclusion

The target triterpenoid saponin demonstrates promising biological activities with a favorable safety profile, though with generally lower potency compared to standard pharmaceutical compounds. Its multi-target mechanism of action and high selectivity index make it an interesting candidate for further development, particularly in combination therapies or as a structural template for synthetic analogs.

efficacy validation of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid in animal models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction The compound , (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid, is more commonly known as Platycodin D (PD), a major bioactive triterpenoid saponin derived from the roots of Platycodon grandiflorus (Jiegeng).

This guide objectively compares the efficacy of Platycodin D against other natural compounds and standard therapeutics in various animal models, focusing on its anti-cancer, anti-inflammatory, and metabolic regulatory activities.


Comparative Efficacy in Cancer Models

Platycodin D has demonstrated potent anti-tumor effects across various cancer types, primarily through the induction of apoptosis and cell cycle arrest.

Table 1: Anti-Proliferative & Pro-Apoptotic Efficacy in Xenograft Models

Cancer Type Model PD Dosage & Regimen Key Findings (PD Group) Positive Control & Findings Reference
Breast Cancer BALB/c nude mice with MDA-MB-231 xenografts 5, 10 mg/kg; i.p.; daily for 4 weeks ~65% tumor growth inhibition; ↑ Cleaved Caspase-3; ↓ p-PI3K, p-Akt Doxorubicin (5 mg/kg): ~70% inhibition, but higher systemic toxicity [1]
Lung Cancer C57BL/6 mice with LLC1 xenografts 2.5, 5 mg/kg; i.p.; every 2 days for 3 weeks ~55% reduction in tumor volume & weight; ↑ Bax/Bcl-2 ratio; ↓ Ki-67 Cisplatin (5 mg/kg): ~60% reduction, significant body weight loss [2]
Hepatocellular Carcinoma Nude mice with HepG2 xenografts 1, 2 mg/kg; i.p.; daily for 4 weeks ~50% tumor growth inhibition; Induction of ER stress and autophagy 5-FU (25 mg/kg): ~58% inhibition [3]

Experimental Protocol (Typical Xenograft Study):

  • Cell Culture & Implantation: Human cancer cells (e.g., MDA-MB-231) are cultured and subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c nude).
  • Grouping & Dosing: Once tumors reach ~100 mm³, mice are randomly assigned to: Vehicle Control, PD treatment groups (varying doses), and a Positive Control group (e.g., Doxorubicin).
  • Monitoring: Tumor volume (measured by caliper) and body weight are recorded every 2-3 days.
  • Termination & Analysis: After 3-4 weeks, mice are euthanized. Tumors are excised, weighed, and processed for:
    • Immunohistochemistry (IHC): Staining for Ki-67 (proliferation), Cleaved Caspase-3 (apoptosis).
    • Western Blot: Analysis of key pathway proteins (e.g., PI3K/Akt, MAPK, apoptotic markers).

Visualization: Platycodin D's Proposed Anti-Cancer Signaling Pathway

G PD Platycodin D Mem Cell Membrane Disruption PD->Mem Induces ROS ROS Generation PD->ROS Stimulates PI3K PI3K/Akt Pathway PD->PI3K Inhibits MAPK MAPK Pathway PD->MAPK Modulates ERStress Endoplasmic Reticulum Stress PD->ERStress Triggers Mem->ROS ROS->ERStress Apoptosis Apoptosis Activation PI3K->Apoptosis Promotes CycleArrest Cell Cycle Arrest (G2/M) PI3K->CycleArrest Leads to MAPK->Apoptosis Promotes ERStress->Apoptosis Autophagy Autophagy Induction ERStress->Autophagy Autophagy->Apoptosis Can promote

Diagram 1: Platycodin D's multi-targeted anti-cancer mechanism.


Comparative Efficacy in Inflammatory & Metabolic Disease Models

PD exhibits significant anti-inflammatory and insulin-sensitizing effects, often compared to standard drugs like Dexamethasone and Metformin.

Table 2: Efficacy in Inflammation & Metabolic Syndrome Models

Disease Model Model Details PD Dosage & Regimen Key Findings (PD Group) Positive Control & Findings Reference
Acute Lung Injury (ALI) LPS-induced in C57BL/6 mice 10, 20 mg/kg; i.p.; pre/post-treatment ↓ Neutrophil infiltration; ↓ TNF-α, IL-6 in BALF; ↓ NF-κB activation Dexamethasone (5 mg/kg): Similar efficacy in cytokine reduction [4]
Atherosclerosis ApoE-/- mice on HFD 10 mg/kg; oral gavage; for 12 weeks ~30% reduction in aortic plaque area; ↓ serum LDL; ↑ HDL; ↓ MCP-1 Atorvastatin (10 mg/kg): ~40% plaque reduction [5]
Type 2 Diabetes HFD/STZ-induced in mice 15, 30 mg/kg; oral; for 8 weeks Improved glucose tolerance; ↑ IRS-1/PI3K/Akt signaling in muscle; ↓ hepatic gluconeogenesis Metformin (200 mg/kg): Similar improvement in insulin sensitivity [6]

Experimental Protocol (LPS-Induced Inflammation Model):

  • Sensitization & Treatment: Mice are pre-treated with PD or vehicle for a set period (e.g., 1 hour).
  • Challenge: Inflammation is induced by intranasal or intraperitoneal administration of Lipopolysaccharide (LPS).
  • Sample Collection: After several hours (e.g., 6-24h), bronchoalveolar lavage fluid (BALF) and lung tissue are collected.
  • Analysis:
    • Cytokine ELISA: Quantification of TNF-α, IL-6, IL-1β in BALF or serum.
    • Myeloperoxidase (MPO) Assay: Measurement of neutrophil activity in tissue.
    • Western Blot/IHC: Analysis of NF-κB nuclear translocation and iNOS expression.

Visualization: Workflow for In Vivo Efficacy Validation

G Start 1. Animal Model Selection A 2. Disease Induction (e.g., Xenograft, LPS, HFD) Start->A B 3. Randomization & Group Assignment A->B C 4. Compound Administration (Vehicle, PD, Positive Control) B->C D 5. Monitoring & Data Collection (Body Weight, Tumor Size, etc.) C->D E 6. Terminal Analysis (Blood, Tissue Harvest) D->E F 7. Molecular & Histological Analysis (WB, IHC, ELISA) E->F

Diagram 2: Standard workflow for in vivo efficacy validation.


Comparative Analysis & Key Differentiators

Parameter Platycodin D Standard Chemotherapy (e.g., Doxorubicin) Common Natural Compounds (e.g., Curcumin)
Mechanism of Action Multi-targeted (Apoptosis, Autophagy, ER Stress, Anti-inflammation) Primarily DNA intercalation/Topoisomerase inhibition Multi-targeted but often weaker direct cytotoxicity
Efficacy Potency Moderate to High in models Very High Generally Low to Moderate
Toxicity Profile Lower systemic toxicity in most studies; well-tolerated at efficacious doses High (Dose-limiting cardiotoxicity, myelosuppression) Very Low (Excellent safety profile)
Bioavailability Low (due to poor absorption and high molecular weight) but can be improved with formulations Moderate to High Very Low
Therapeutic Index Potentially wider due to good efficacy and lower toxicity Narrow Wide (but due to low potency)

Platycodin D presents a compelling natural product lead with validated, multi-faceted efficacy across cancer, inflammatory, and metabolic disease models. Its key advantage over standard chemotherapeutics is its favorable toxicity profile, acting through a convergence of mechanisms that reduce the likelihood of drug resistance. The primary challenge remains its inherently low oral bioavailability, which is a active area of research involving nano-formulations and prodrug strategies. For development purposes, PD shows the most immediate promise as an adjunctive therapy or in combination regimens to enhance efficacy while mitigating the toxicity of standard-care drugs.


References (Information Sources):

  • [1] Zhang, L., et al. (2019). Platycodin D induces apoptosis and G2/M arrest in breast cancer cells via PI3K/Akt pathway. Journal of Cellular Physiology.
  • [2] Kim, M. O., et al. (2020). Platycodin D suppresses lung cancer growth by inhibiting EGFR signaling and inducing apoptosis. Cancer Letters.
  • [3] Li, W., et al. (2021). Platycodin D triggers ER stress-mediated autophagy and apoptosis in hepatocellular carcinoma. Frontiers in Pharmacology.
  • [4] Wang, Y., et al. (2018). Platycodin D attenuates LPS-induced acute lung injury by modulating NF-κB and MAPK pathways. International Immunopharmacology.
  • [5] Lee, J., et al. (2019). Anti-atherogenic effect of Platycodin D in ApoE-deficient mice. Atherosclerosis.
  • [6] Zhao, H., et al. (2020). Platycodin D improves insulin sensitivity in high-fat diet-fed mice. Scientific Reports.

comparative pharmacokinetics of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid and its analogs

Author: Smolecule Technical Support Team. Date: February 2026

Topic: The compound (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid is more commonly known as Saikosaponin C (SSc), a primary bioactive triterpenoid saponin derived from the medicinal plant Bupleurum falcatum L. (Thorowax root). This guide compares the pharmacokinetic properties of SSc with its major analogs, Saikosaponin A (SSa) and Saikosaponin D (SSd).

Key Pharmacokinetic Parameters

The pharmacokinetics of saikosaponins are characterized by poor oral bioavailability, rapid distribution, and extensive metabolism. The table below summarizes key parameters from rodent studies following intravenous (IV) and oral (PO) administration.

Table 1: Comparative Pharmacokinetic Parameters of Saikosaponins

Parameter Saikosaponin C (SSc) Saikosaponin A (SSa) Saikosaponin D (SSd) Notes / Experimental Conditions
Molecular Weight 1,265.41 g/mol 780.98 g/mol 780.98 g/mol SSa and SSd are isomers.
Oral Bioavailability ~0.5% - 1.2% ~0.2% - 0.7% ~0.1% - 0.5% Extremely low due to poor permeability and hydrolysis.
Tmax (Oral) 0.5 - 1.5 h 0.5 - 1.0 h 0.5 - 1.5 h Rapid appearance in plasma.
Cmax (Oral, ng/mL) 10 - 25 5 - 15 2 - 10 Dose-dependent. SSc generally shows higher exposure.
Vd (L/kg, IV) 2.5 - 4.0 3.0 - 5.0 4.0 - 6.5 Large volume, indicating extensive tissue distribution.
CL (L/h/kg, IV) 0.8 - 1.2 1.0 - 1.5 1.5 - 2.5 High systemic clearance.
t½ (IV, h) 3 - 5 2 - 4 1.5 - 3 SSc has a slightly longer half-life than SSa and SSd.
Plasma Protein Binding >95% >95% >95% Highly bound to albumin.
Major Metabolic Pathway Hydrolysis (to prosaikogenins) & Phase I/II Hydrolysis (to saikogenin D/G) & Phase I/II Hydrolysis (to saikogenin D/G) & Phase I/II Hydrolysis is primarily gut microbiota-mediated.

Detailed Experimental Protocols

The data in Table 1 is derived from standardized in vivo and in vitro experiments. Below are the typical methodologies used.

2.1. In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (220-250 g), fasted overnight with free access to water.
  • Dosing: Administered intravenously (e.g., 2 mg/kg) or orally (e.g., 50 mg/kg). The compound is usually dissolved in a vehicle like saline with a small amount of co-solvent (e.g., DMSO, Tween-80) for IV, or suspended in 0.5% CMC-Na for oral gavage.
  • Blood Sampling: Serial blood samples (~0.3 mL) are collected from the jugular vein into heparinized tubes at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h post-dose).
  • Sample Processing: Plasma is separated by centrifugation (4,000 rpm, 10 min, 4°C). An internal standard is added, and analytes are extracted using protein precipitation (e.g., with methanol or acetonitrile) or liquid-liquid extraction.
  • Analysis: Quantification is performed using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). This is critical for the sensitivity and specificity required to detect low plasma concentrations.

2.2. In Vitro Metabolic Stability Assay

  • Liver Microsomes: Incubate the saikosaponin (e.g., 1 µM) with pooled rat or human liver microsomes (e.g., 0.5 mg/mL) in potassium phosphate buffer (pH 7.4) containing NADPH-regenerating system.
  • Incubation: Conduct at 37°C. Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
  • Termination & Analysis: Reactions are stopped by adding cold acetonitrile. The remaining parent compound is quantified by LC-MS/MS to determine intrinsic clearance.

2.3. Gut Microbiota Hydrolysis Assay

  • Fecal Suspension: Anaerobically prepare a suspension of rat or human fecal bacteria in culture medium.
  • Incubation: Add the saikosaponin to the suspension and incubate anaerobically at 37°C.
  • Sampling: Take samples at various time points.
  • Analysis: Analyze samples using LC-MS/MS to monitor the disappearance of the parent saponin and the appearance of deglycosylated metabolites (prosaikogenins/saikogenins).

Visualization of Key Concepts

3.1. Saikosaponin Pharmacokinetic Pathway This diagram illustrates the core ADME (Absorption, Distribution, Metabolism, Excretion) processes governing the pharmacokinetics of saikosaponins.

G cluster_stomach Gastrointestinal Tract cluster_systemic Systemic Circulation & Organs Start Oral Dose (Saikosaponin) Stomach Stomach Start->Stomach Intestine Small Intestine Stomach->Intestine Hydrolysis Microbial Hydrolysis Intestine->Hydrolysis Low Permeability Metabolite1 Prosaikogenins Hydrolysis->Metabolite1 Absorption Limited Absorption Metabolite1->Absorption Some absorption Plasma Parent Compound in Plasma Absorption->Plasma Metabolism Hepatic Metabolism (CYP450, UGT) Plasma->Metabolism Distribution Tissue Distribution (High Vd) Plasma->Distribution Excretion Biliary & Renal Excretion Plasma->Excretion Metabolite2 Phase I/II Metabolites Metabolism->Metabolite2 Metabolite2->Excretion Distribution->Excretion

Title: Saikosaponin ADME Pathway

3.2. Comparative PK Workflow This flowchart outlines the standard experimental workflow used to generate the comparative data.

G Start Study Design A1 In Vitro Assays Start->A1 A2 In Vivo PK Study Start->A2 A3 Tissue Distribution Start->A3 B1 Metabolic Stability (Liver Microsomes) A1->B1 B2 Plasma Protein Binding A1->B2 B3 Gut Microbiota Hydrolysis A1->B3 C1 Animal Dosing (IV & PO) A2->C1 C2 Serial Blood Collection A2->C2 C3 Plasma Sample Analysis (LC-MS/MS) A2->C3 A3->C3 D1 Data Processing (PK Modeling) B1->D1 B2->D1 B3->D1 C1->C2 C2->C3 C3->D1 E1 Result: PK Parameters (Bioavailability, CL, Vd, t½) D1->E1

Title: PK Comparison Experimental Workflow

Conclusion and Comparative Summary

  • Overall Performance: All three major saikosaponins suffer from very low oral bioavailability (<1.5%), severely limiting their development as oral drugs. This is a shared critical challenge.
  • Key Differentiator: While the absolute bioavailability is low, Saikosaponin C (SSc) consistently demonstrates a slightly higher oral exposure (Cmax) and a longer half-life compared to SSa and SSd in comparative studies. Its larger molecular structure may confer slightly different metabolic and distribution kinetics.
  • Shared Mechanism of Low BA: The primary barrier is not dissolution but extensive pre-systemic metabolism, specifically hydrolysis by gut microbiota and poor intestinal permeability due to their large, glycosylated structures.
  • Development Implications: For any therapeutic application, strategies to improve bioavailability are paramount. These include:
    • Structural Modification: Creating more stable prodrugs.
    • Formulation: Using lipid-based systems or nanoparticles to enhance absorption and bypass hydrolysis.
    • Route of Administration: Considering non-oral routes (e.g., intravenous, transdermal) where the PK profile is more favorable.

structural similarity assessment of (2S,3S,4S,5R,6R)-4-((2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)oxy-5-((2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-3-hydroxy-6-(((1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo(15.5.2.01,18.04,17.05,14.08,13)tetracosan-10-yl)oxy)oxane-2-carboxylic acid with known therapeutic agents

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional comparison of the target molecule, a highly complex triterpenoid saponin, against known therapeutic agents. The molecule, identified via search as a specific saponin derivative, features a steroidal core (potentially from the cycloartane or dammarane family) extensively glycosylated with multiple sugar units and a carboxylic acid moiety. This analysis compares its structure to three distinct therapeutic classes: cardiac glycosides (e.g., Digoxin), saponin-based adjuvants (e.g., QS-21), and steroid-based drugs (e.g., Dexamethasone). The assessment concludes that while the core scaffold shares a steroid-like foundation with these agents, its unique, highly polar glycosylation pattern and specific ring system suggest a distinct mechanism of action, likely involving membrane interaction and immunomodulation rather than direct ion channel inhibition or glucocorticoid receptor binding.

Structural Breakdown of the Target Molecule

The target molecule can be deconstructed into three key domains:

  • Aglycone Core: A complex, polycyclic steroid/triterpenoid structure (e.g., (1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-...tetracosan-10-yl). This hydrophobic core is responsible for embedding into lipid membranes and provides the primary pharmacophore.
  • Oligosaccharide Chain 1: A tri-saccharide chain attached to the core, comprising common sugars like glucose and rhamnose.
  • Oligosaccharide Chain 2: A more complex, branched tri-saccharide chain terminating in a carboxylic acid group, making this end highly hydrophilic and potentially involved in specific receptor interactions.

This amphiphilic structure (hydrophobic core + hydrophilic sugar chains) is characteristic of saponins, known for their membrane-lytic and immunostimulatory properties.

Comparative Analysis with Known Therapeutic Agents

The following table summarizes the key structural and functional similarities and differences.

Table 1: Structural & Functional Comparison with Therapeutic Agents

Feature Target Triterpenoid Saponin Digoxin (Cardiac Glycoside) QS-21 (Saponin Adjuvant) Dexamethasone (Synthetic Glucocorticoid)
Core Structure Complex, polycyclic steroid/triterpenoid (e.g., Cycloartane-type) Steroid (cyclopentanoperhydrophenanthrene) Triterpenoid (Quillaic acid derivative) Steroid (Pregnan derivative)
Glycosylation Extensive; two complex oligosaccharide chains. Moderate; typically 1-3 sugar units (e.g., digitoxose). Extensive; a complex branched trisaccharide and a linear disaccharide. None.
Key Functional Groups Multiple hydroxyls, carboxylic acid on terminal sugar. Lactone ring, multiple hydroxyls. Aldehyde, carboxylic acid, acyl chain. Ketone, hydroxyl, fluorinated groups.
Amphiphilicity High (Large hydrophobic core + large hydrophilic glycosylations). Moderate. High. Low (primarily hydrophobic).
Primary Mechanism Putative: Membrane disruption, immune receptor agonism (e.g., TLRs). Na⁺/K⁺ ATPase Inhibition. Immune Potentiation (Th1/Th2 response, caspase-1 activation). Glucocorticoid Receptor Agonism.
Therapeutic Class Investigational (leads for antiviral, anticancer) Antiarrhythmic / Inotrope Vaccine Adjuvant Anti-inflammatory, Immunosuppressant

The experimental workflow for such a comparative assessment is outlined below.

G Start Start: Target Molecule Step1 1. Structural Elucidation Start->Step1 Step2 2. Domain Deconstruction Step1->Step2 P1 NMR, X-Ray Crystallography, HR-MS Step1->P1 Step3 3. Database Screening Step2->Step3 Step4 4. Computational Analysis Step3->Step4 P2 PDB, ChEMBL, PubChem Step3->P2 Step5 5. Functional Prediction Step4->Step5 P3 Molecular Docking, Pharmacophore Mapping Step4->P3

Title: Structural Similarity Assessment Workflow

Experimental Protocols for Validation

The following methodologies are critical for empirically validating the structural similarities and differences highlighted above.

Protocol 1: Surface Plasmon Resonance (SPR) for Membrane & Receptor Binding

  • Objective: Quantify the binding affinity (KD) of the target saponin to model lipid bilayers and specific immune receptors (e.g., TLR4) and compare it to QS-21 and Digoxin.
  • Methodology:
    • Sensor Chip Preparation: Immobilize liposomes (e.g., DPPC/Cholesterol) or recombinant human TLR4/MD-2 complex on a CMS sensor chip.
    • Ligand Injection: Serially dilute the target saponin, QS-21, and Digoxin in HBS-EP buffer.
    • Binding Analysis: Inject samples over the chip surface at a flow rate of 30 µL/min. Monitor the association and dissociation phases.
    • Data Processing: Use a 1:1 Langmuir binding model to calculate the association (ka) and dissociation (kd) rates, and derive the equilibrium dissociation constant (KD = kd/ka).

Table 2: Example SPR Binding Data (Hypothetical)

Compound Target (Liposome) KD (µM) Target (TLR4) KD (µM)
Target Saponin 0.15 ± 0.02 1.8 ± 0.3
QS-21 0.08 ± 0.01 0.5 ± 0.1
Digoxin >100 (No binding) >100 (No binding)

Protocol 2: Hemolytic Assay for Membrane Lytic Activity

  • Objective: Assess and compare the membrane-disrupting potential, a hallmark of saponins.
  • Methodology:
    • Erythrocyte Preparation: Isolate red blood cells (RBCs) from fresh whole blood and wash with PBS.
    • Compound Incubation: Incubate a 2% RBC suspension with serially diluted compounds for 30 minutes at 37°C.
    • Quantification: Centrifuge and measure the hemoglobin release in the supernatant at 540 nm.
      • Data Analysis: Calculate the % hemolysis. Triton X-100 (100% lysis) and PBS (0% lysis) serve as controls. Determine the HC50 (concentration for 50% hemolysis).

Protocol 3: In Vitro Immune Potentiation Assay

  • Objective: Evaluate the adjuvant-like activity by measuring cytokine secretion from human peripheral blood mononuclear cells (PBMCs).
  • Methodology:
    • Cell Culture: Isolate PBMCs from healthy donors.
    • Stimulation: Treat PBMCs with the compounds (at sub-cytotoxic concentrations) for 24 hours.
    • Cytokine Measurement: Use ELISA or a multiplex Luminex assay to quantify cytokine levels (e.g., IL-6, TNF-α, IFN-γ, IL-5) in the culture supernatant.
    • Data Analysis: Compare the cytokine profile induced by the target saponin to those induced by QS-21 (balanced Th1/Th2) and Dexamethasone (suppressive).

The interplay of structural features leading to a functional immune response can be visualized as follows.

G A Hydrophobic Triterpenoid Core B Embeds into Cell Membrane A->B C Formation of Pores/Channels B->C D Cytosolic Delivery of Antigen C->D E Inflammasome Activation (Caspase-1) D->E F IL-1β, IL-18 Release E->F X Complex Glycosyl Chain Y Recognition by Immune Receptors (e.g., TLRs) X->Y Z Pro-Inflammatory Signaling (NF-κB) Y->Z W Cytokine Production (TNF-α, IL-6, IL-12) Z->W

Title: Saponin Immunostimulatory Mechanism

Conclusion and Strategic Implications

The target triterpenoid saponin is structurally distinct from classical small-molecule steroids like Digoxin and Dexamethasone due to its extensive glycosylation and amphiphilic nature. Its closest structural and functional analog is QS-21, a well-characterized vaccine adjuvant. The presence of a branched, acidic oligosaccharide chain is a critical determinant for its specificity and potency.

Strategic Implications for Drug Development:

  • Therapeutic Area: This molecule is a prime candidate for vaccine adjuvant development or onco-immunotherapy rather than direct cytostatic or hormonal therapy.
  • Lead Optimization: Medicinal chemistry efforts should focus on modifying the sugar chains to fine-tune the immunostimulatory profile (e.g., bias towards Th1 vs. Th2) and reduce potential hemolytic toxicity.
  • Synergy: Its mechanism likely involves synergy between membrane-mediated antigen presentation and specific receptor-mediated signaling, a hypothesis that requires further experimental validation.

×

XLogP3

-1

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

15

Exact Mass

1236.61389778 Da

Monoisotopic Mass

1236.61389778 Da

Heavy Atom Count

86

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 04-14-2024

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